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  • Product: (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
  • CAS: 1085528-19-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid in Organic Solvents

Foreword: Navigating the Data Gap with Foundational Principles In the landscape of pharmaceutical and chemical research, the solubility of a compound is a cornerstone of its developability, influencing everything from re...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Data Gap with Foundational Principles

In the landscape of pharmaceutical and chemical research, the solubility of a compound is a cornerstone of its developability, influencing everything from reaction kinetics to bioavailability. This guide addresses the solubility profile of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, a molecule of interest in synthetic and medicinal chemistry. It is important to note at the outset that specific, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. This guide, therefore, adopts a foundational approach. Instead of merely presenting pre-existing data, we will equip the researcher with the theoretical knowledge, predictive insights, and detailed experimental protocols necessary to independently and accurately determine the solubility profile of this compound and others like it. We will proceed from a position of scientific first principles, providing a robust framework for understanding and experimentally measuring solubility.

Physicochemical Characterization of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid

Understanding the structural and electronic characteristics of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid is paramount to predicting its solubility behavior.

  • IUPAC Name: (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

  • Molecular Formula: C₆H₁₁NO₄[1]

  • Molecular Weight: 161.16 g/mol

  • Structure:

    • A chiral α-amino acid derivative.

    • Contains a carboxylic acid group (-COOH), which is a hydrogen bond donor and acceptor.

    • Features a methyl carbamate group (-N(CH₃)COOCH₃), which contains polar carbonyl and ether functionalities capable of acting as hydrogen bond acceptors.

    • The presence of both polar functional groups and nonpolar methyl groups gives the molecule an intermediate polarity.

Based on its structure, we can infer the following:

  • Polarity: The molecule possesses both polar (carboxylic acid, carbamate) and non-polar (methyl groups) regions. This amphiphilic nature suggests it will not be exclusively soluble in either highly polar or completely non-polar solvents.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the carbamate carbonyl and ether oxygens are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be more effective at solvating this molecule.

  • Acidity: The carboxylic acid moiety imparts acidic character, suggesting that solubility will be significantly influenced by the pH in aqueous and protic solvent systems.

Theoretical Framework of Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute ((2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid) and the solvent.

  • Van der Waals Forces: These weak, non-specific interactions (London dispersion forces, dipole-dipole interactions) are present in all solvent-solute systems.

  • Hydrogen Bonding: As previously noted, this is a critical factor for our target molecule. Solvents can be categorized by their hydrogen bonding capabilities:

    • Protic Solvents: (e.g., alcohols, carboxylic acids) can donate and accept hydrogen bonds.

    • Aprotic Polar Solvents: (e.g., acetone, DMSO, ethyl acetate) can accept hydrogen bonds but do not have a hydrogen atom bonded to a highly electronegative atom to donate.

    • Aprotic Nonpolar Solvents: (e.g., hexane, toluene) do not participate significantly in hydrogen bonding.

  • Acid-Base Interactions: The acidic nature of the carboxylic acid group can lead to enhanced solubility in basic organic solvents (e.g., pyridine) through acid-base reactions.

A successful dissolution process occurs when the energy released from the formation of new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of readily available data, an experimental approach is necessary. The "shake-flask" method is a widely recognized and robust technique for determining equilibrium solubility.[2][3]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment
  • (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Step-by-Step Experimental Workflow
  • Preparation:

    • Accurately weigh an excess amount of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid into a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time to reach equilibrium. It is recommended to establish the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[2]

  • Sample Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the remaining solid, either centrifuge the vials at high speed or allow for gravitational settling.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any fine particulate matter.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid.

    • A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility.[3]

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temp. equil1->equil2 equil3 Monitor until equilibrium equil2->equil3 sep1 Settle or centrifuge equil3->sep1 sep2 Isolate supernatant sep1->sep2 quant1 Filter supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 HPLC analysis quant2->quant3 quant4 Calculate concentration quant3->quant4 result result quant4->result Solubility Data

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Profile and Solvent Selection Rationale

While experimental determination is the gold standard, we can make educated predictions based on the molecule's structure to guide solvent selection.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as both a hydrogen bond donor to the carbamate and carboxylic acid oxygens, and a hydrogen bond acceptor from the carboxylic acid proton.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. The lack of a donor proton may limit solubility compared to protic solvents.
Nonpolar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Low to ModerateDCM can have weak hydrogen bonding interactions. THF has an ether oxygen that can act as a hydrogen bond acceptor.
Nonpolar Toluene, HexaneVery Low to InsolubleThe lack of strong intermolecular forces to overcome the solute-solute interactions in the crystal lattice will result in poor solubility.

Conclusion and Future Directions

The solubility of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid in organic solvents is a critical parameter that requires experimental determination due to the lack of available literature data. By understanding the physicochemical properties of the molecule and applying established methodologies like the shake-flask method, researchers can generate a reliable and comprehensive solubility profile. This data is invaluable for optimizing synthetic reaction conditions, developing purification strategies, and formulating for preclinical studies. Further investigations could explore the temperature dependence of solubility to construct solubility curves and delve into the thermodynamics of the dissolution process.

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015).
  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP.
  • N-Fmoc-N-methyl-L-alanine, 95% | Fisher Scientific.
  • Solubility guidelines for candidate drugs (µg/mL). The bars show the... - ResearchGate.
  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024).
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024).
  • Annex 4 - World Health Organization (WHO).
  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate.
  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019).
  • 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid — Chemical Substance Information - NextSDS.
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine | 84000-07-7.
  • physical and chemical properties of (2S,3S)-2-amino-3-methylhexanoic acid - Benchchem.
  • N-(tert-Butoxycarbonyl)-L-alanine N'-Methoxy-N'-methylamide | 87694-49-3 - TCI Chemicals.
  • 2-[Methoxycarbonyl(methyl)amino]propanoic acid | C6H11NO4 | CID 62626582 - PubChem.
  • (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid - Fluorochem.
  • L-Alanine, N-(methoxycarbonyl)-, methyl ester (9CI) - NextSDS.
  • Technical Support Center: Purification of Crude N-Methyl-DL-alanine Crystals - Benchchem.
  • 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid | Amino Acid - MedchemExpress.com.
  • The Solubility of Amino Acids in Various Solvent Systems.
  • 2-((METHOXYCARBONYL)AMINO)-2-METHYLPROPANOIC ACID - CymitQuimica.
  • Propanoic acid, 2-methyl-, 2-methylpropyl ester - the NIST WebBook.

Sources

Exploratory

Mechanism of action of N-methoxycarbonyl-N-methyl-L-alanine in peptidomimetics

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-L-alanine in Peptidomimetics Abstract The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. N...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-L-alanine in Peptidomimetics

Abstract

The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Native peptides, despite high potency, often suffer from poor metabolic stability and low membrane permeability, limiting their clinical utility. N-methylation of the peptide backbone, particularly through the incorporation of residues like N-methyl-L-alanine (N-Me-Ala), has emerged as a powerful strategy to overcome these limitations. This technical guide provides an in-depth analysis of the mechanism of action by which the incorporation of N-Me-Ala alters the physicochemical and biological properties of peptides. We will explore the profound effects of this modification on conformational dynamics, proteolytic resistance, and cell permeability. This document synthesizes data from structural biology, medicinal chemistry, and pharmacology to offer a comprehensive resource, complete with detailed experimental protocols and data interpretation frameworks for professionals in the field.

The Peptidomimetic Imperative: Overcoming the Limitations of Peptide Therapeutics

Peptides are highly specific and potent biological molecules, making them attractive therapeutic candidates. However, their progression into viable drugs is frequently hindered by inherent pharmacokinetic weaknesses[1]. The two primary challenges are:

  • Metabolic Instability: Peptides are rapidly degraded by proteases in the gastrointestinal tract and bloodstream, leading to short in-vivo half-lives[2].

  • Poor Membrane Permeability: The high number of hydrogen bond donors and acceptors in the peptide backbone contributes to high polarity and a large desolvation energy penalty, preventing passive diffusion across cell membranes and limiting oral bioavailability[3][4].

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified chemical structures to improve their drug-like properties[5][6]. N-methylation, the substitution of an amide proton with a methyl group, is a subtle yet highly effective modification in this pursuit[7][8]. The incorporation of building blocks such as N-methoxycarbonyl-N-methyl-L-alanine (or its more commonly used Fmoc/Boc-protected analogues) is a key tactic in this strategy[9][10]. While the N-methoxycarbonyl group is a synthetic handle, the crucial mechanistic effects arise from the N-methyl group on the alanine residue within the final peptide sequence.

Core Mechanism of Action: How N-Methyl-L-Alanine Transforms Peptide Properties

The introduction of a single methyl group on the amide nitrogen of an L-alanine residue instigates a cascade of structural and chemical changes that fundamentally alter the peptide's behavior.

Conformational Control and Steric Hindrance

The primary effect of N-methylation is the introduction of steric bulk directly onto the peptide backbone[4]. This has two major consequences:

  • Restricted Conformational Freedom: The methyl group clashes with adjacent side chains and backbone atoms, significantly restricting the allowable values for the Ramachandran dihedral angles (φ and ψ). This reduces the conformational flexibility of the peptide, which can lock it into a more bioactive or stable conformation[4].

  • Induction of Specific Secondary Structures: By preventing the formation of canonical α-helices or β-sheets, which rely on specific hydrogen bonding patterns, N-methylation often promotes the formation of β-turns[2]. This is particularly evident in cyclic peptides, where N-methylation can be used to fine-tune the overall macrocyclic conformation to enhance receptor binding and selectivity[11].

Alteration of Amide Bond Geometry: The cis/trans Isomerization

In a standard peptide bond, the trans conformation is overwhelmingly favored energetically (by ~1000:1). N-methylation lowers the energy barrier between the cis and trans isomers, leading to a significant population of the cis conformation[11][12]. This is a critical mechanistic feature, as a cis amide bond introduces a sharp "kink" in the peptide backbone, drastically altering its three-dimensional trajectory and its ability to interact with target proteins[2][11]. NMR analysis of N-methylated cyclic pentapeptides has shown that the position of the N-methyl group can systematically control which peptide bonds adopt a cis conformation, allowing for rational "spatial screening" in drug design[11].

Caption: N-methylation enables significant population of the cis amide isomer.

Disruption of Hydrogen Bonding and Increased Lipophilicity

The replacement of the amide proton with a methyl group eliminates a key hydrogen bond donor[3][4]. This has profound implications for the peptide's interaction with its environment:

  • Reduced Polarity: By removing a hydrogen bond donor, the overall polarity of the peptide is reduced, increasing its lipophilicity (hydrophobicity)[3][4].

  • Improved Membrane Permeability: The energy penalty for moving the peptide from a polar (aqueous) environment to a nonpolar (lipid membrane) environment is lowered. This "molecular greasing" effect is a primary driver for the enhanced cell permeability and oral bioavailability observed in N-methylated peptides[1][13]. The famous example of cyclosporine A, a highly N-methylated cyclic peptide, demonstrates that this strategy can lead to excellent oral bioavailability[1][14].

Enhanced Metabolic Stability

The amide bond is the primary site of cleavage by proteolytic enzymes. The steric shield provided by the N-methyl group physically obstructs the active site of proteases, preventing them from binding and catalyzing the hydrolysis of the peptide bond[2][7][15]. This steric hindrance is a direct mechanism for increasing the peptide's resistance to enzymatic degradation, thereby extending its half-life in biological fluids[2][16].

Caption: The N-methyl group sterically shields the amide bond from protease activity.

Quantitative Impact and Experimental Validation

The theoretical benefits of incorporating N-Me-Ala must be validated through rigorous experimentation. The following table summarizes typical quantitative improvements seen when comparing an N-methylated peptide to its native (unmodified) counterpart.

ParameterNative PeptideN-Me-Ala PeptideRationale for ChangeKey References
Metabolic Half-Life (t½) Short (minutes)Significantly LongerResistance to proteolytic cleavage.[2],[1],[16]
Membrane Permeability (Papp) LowHigherIncreased lipophilicity, reduced H-bonding.[1],[13],[17]
Oral Bioavailability (%) < 1-2%Can reach >10%Combination of increased stability and permeability.[1],[11]
Receptor Binding Affinity (Ki) VariableCan Increase or DecreaseConformational constraint may favor or disfavor the bioactive conformation.[11],[13]
Receptor Selectivity ModerateOften HigherRigid structure interacts more specifically with one receptor subtype.[1],[11]

Key Experimental Protocols

To assess the impact of N-Me-Ala incorporation, a series of standardized, self-validating assays are required. Each protocol should directly compare the modified peptide with its native analog as a control.

Protocol: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal absorption of a drug candidate. It uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.

Objective: To determine the apparent permeability coefficient (Papp) of the N-Me-Ala peptide versus its native counterpart.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: Add the test peptide (native or N-methylated) to the apical (AP) side of the Transwell insert, which represents the intestinal lumen.

  • Sample Collection: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side, which represents the bloodstream.

  • Quantification: Analyze the concentration of the peptide in the BL samples using a validated LC-MS/MS method[18].

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Self-Validation: A higher Papp value for the N-Me-Ala peptide compared to the native peptide provides direct evidence of improved membrane permeability[13].

Caption: Experimental workflow for the Caco-2 permeability assay.

Protocol: Structural Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for elucidating the conformational effects of N-methylation in solution.

Objective: To determine the solution-state conformation and identify cis/trans amide bond populations.

Methodology:

  • Sample Preparation: Dissolve a high-purity sample of the N-Me-Ala peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an initial overview of the sample's purity and complexity. Multiple sets of peaks for a single residue often indicate slow-exchanging conformers (e.g., cis/trans isomers).

  • 2D Correlation Spectroscopy (COSY/TOCSY): Use these experiments to assign proton resonances to specific amino acid spin systems.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for N-methylated peptides[19]. Unlike NOESY, ROESY can distinguish between direct through-space proximities and those arising from chemical exchange, making it ideal for studying conformational equilibria. Strong cross-peaks between Hα(i) and Hα(i+1) are indicative of a trans peptide bond, whereas a strong cross-peak between Hα(i) and the N-methyl protons of residue i+1 suggests a cis bond.

  • Structure Calculation: Use the distance restraints derived from ROESY intensities, along with dihedral angle restraints from ³J coupling constants, as input for molecular dynamics and structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures[19].

Self-Validation: The resulting structural ensemble provides a direct, atom-level visualization of the conformational constraints and isomerism induced by the N-Me-Ala residue.

Conclusion and Future Outlook

The incorporation of N-methyl-L-alanine is a validated and highly effective strategy in peptidomimetic design. Its mechanism of action is multifaceted, stemming from a simple modification that imparts steric hindrance, modulates amide bond geometry, disrupts hydrogen bonding networks, and ultimately confers superior "drug-like" properties upon peptide leads. By enhancing both metabolic stability and cell permeability, N-methylation directly addresses the primary liabilities of peptide therapeutics, paving the way for the development of orally bioavailable and clinically robust drugs[13]. As our understanding of protein-protein interactions and receptor pharmacology deepens, the rational application of N-Me-Ala and other modified amino acids will continue to be a critical tool for transforming potent biological probes into next-generation therapeutics.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Mishra, RK, et al. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Journal of Biomolecular Structure & Dynamics, 32(2), 224-38. [Link]

  • Kessler, H., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. [Link]

  • Fairlie, D. P. (Ed.). (2019). N-Alkyl Amino Acids. Royal Society of Chemistry. [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis and Biological Activity. ResearchGate. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9). [Link]

  • Mishra, R. K., et al. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Semantic Scholar. [Link]

  • Evangelisti, L., et al. (2018). The Effect of N-methylation on the Conformational Landscape of Alanine. PubMed. [Link]

  • Li, Z., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3239. [Link]

  • Torres, Y., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

  • Evangelisti, L., et al. (2018). The effect of N-methylation on the conformational landscape of Alanine: the case of N-Methyl-L-Alanine. ResearchGate. [Link]

  • Mishra, R. K., et al. (2014). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. ResearchGate. [Link]

  • Benedetti, E., Marsh, R. E., & Goodman, M. (1976). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 98(21), 6676–6684. [Link]

  • Geyer, A. (2012). NMR of Peptides. Technical University of Munich - TUM. [Link]

  • Muth, A., et al. (2021). Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies. ACS Medicinal Chemistry Letters, 12(9), 1486–1492. [Link]

  • Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(38), 35003–35012. [Link]

  • Isbell, T. S., et al. (2016). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Biopolymers, 106(4), 439–452. [Link]

  • Xu, Z., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Laboratory of Protein Crystallography. RESEARCH. [Link]

  • Saravanan, R. (2022). Role of peptidomimetics for new drug discovery. ResearchGate. [Link]

  • Salveson, P. J., & Nowick, J. S. (2013). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 53(11-12), 925–934. [Link]

  • Wikipedia. Peptidomimetic. [Link]

  • NextSDS. D-Alanine, N-(methoxycarbonyl)-, methyl ester (9CI). [Link]

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Foundational

Stereochemistry and stability of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

An In-depth Technical Guide to the Stereochemistry and Stability of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid Abstract (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, also known as N-methoxycarbonyl-N-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemistry and Stability of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

Abstract

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, also known as N-methoxycarbonyl-N-methyl-L-alanine, is a protected amino acid derivative with significant utility in peptide synthesis and as a chiral building block in drug development.[1] Its structural integrity, encompassing both stereochemical purity and chemical stability, is paramount to its function and the quality of the final products. This technical guide provides a comprehensive framework for assessing these critical attributes. We delve into the stereochemical analysis using chiral High-Performance Liquid Chromatography (HPLC) and present a systematic approach to evaluating the compound's stability profile through forced degradation studies. The methodologies detailed herein are grounded in established regulatory principles, such as the ICH guidelines, to ensure scientific rigor and trustworthiness for researchers, scientists, and drug development professionals.

Molecular Profile and Stereochemistry

Structure and Physicochemical Properties

The foundational characteristics of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid are defined by its molecular structure, which features a carbamate protecting group on a methylated L-alanine core.

  • Chemical Name: (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

  • Synonyms: N-methoxycarbonyl-N-methyl-L-alanine

  • Molecular Formula: C₆H₁₁NO₄[2]

  • Molecular Weight: 161.16 g/mol

  • CAS Number: 17147-37-4

The molecule's functionality is derived from the interplay between the acidic carboxylic acid group and the N-methoxycarbonyl group, which provides proteolytic stability compared to amides.[3] The carbamate moiety offers a balance of stability and controlled deprotection, a feature widely exploited in peptide synthesis.[4][5]

cluster_structure Molecular Structure mol chiral_center Chiral Center (S-configuration) mol->chiral_center α-carbon

Caption: Structure of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid.

Stereochemical Integrity and Analysis

The "(2S)" designation defines the absolute configuration at the alpha-carbon, which is critical for the biological activity of peptides and chiral molecules it may be incorporated into. Ensuring high enantiomeric purity is a fundamental quality control requirement. The presence of the (2R)-enantiomer can lead to impurities with different pharmacological or toxicological profiles.

Chiral HPLC is the gold standard for determining enantiomeric purity due to its precision, speed, and sensitivity.[6] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating N-protected amino acids.[6][7]

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

This protocol provides a robust method for separating the (2S) and (2R) enantiomers of the target compound.

Rationale: The choice of a polysaccharide-based CSP, such as one derived from cellulose, creates a chiral environment where the two enantiomers have different interaction energies, leading to differential retention times and, thus, separation.[6]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • Chiral Stationary Phase: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based column.[6]

2. Mobile Phase and Conditions:

  • Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile and 0.1% TFA in Water. A typical starting ratio is 60:40 (Acetonitrile:Water).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Ambient (e.g., 25 °C).
  • Detection: UV at 220 nm.
  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
  • Prepare a resolution solution by including a small amount of the racemic mixture or the (2R)-enantiomer to confirm peak identification and resolution.

4. System Suitability Test (SST):

  • Rationale: SST ensures the chromatographic system is performing adequately for the analysis.
  • Inject the resolution solution.
  • Acceptance Criteria: The resolution (Rs) between the (2S) and (2R) enantiomer peaks should be greater than 1.5.

5. Analysis and Data Interpretation:

  • Inject the sample solution.
  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Stability Profile and Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding a molecule's intrinsic stability.[8] It helps identify potential degradation pathways, informs formulation and packaging decisions, and is crucial for developing stability-indicating analytical methods as mandated by ICH guidelines.[9][10][11]

Experimental Workflow for Forced Degradation

The overall strategy involves subjecting the compound to various stress conditions more severe than those encountered during routine storage and handling.[12]

G cluster_stress Apply Stress Conditions A Prepare Stock Solution (e.g., in Acetonitrile:Water) B Aliquot into Vials (for each stress condition + control) A->B C Acid Hydrolysis (HCl) B->C D Base Hydrolysis (NaOH) E Oxidation (H₂O₂) F Thermal (Heat) G Photolytic (ICH Q1B Light) H Control (No Stress) I Neutralize / Quench / Dilute Samples C->I D->I E->I F->I G->I H->I J Analyze via Stability- Indicating HPLC Method I->J K Evaluate Data (Peak Purity, % Degradation, Mass Balance) J->K cluster_products Potential Degradation Products Parent (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (Parent Molecule) Hydrolysis_Product N-Methyl-L-Alanine + CO₂ + Methanol Parent->Hydrolysis_Product  Acid/Base  Hydrolysis Thermal_Product Decarboxylation Product Parent->Thermal_Product  Thermal  Stress Oxidation_Product N-Oxide or other oxidized species Parent->Oxidation_Product  Oxidative  Stress

Caption: Potential degradation pathways under stress conditions.

Conclusion

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid exhibits a stability profile characteristic of N-protected amino acids. It is susceptible to degradation under strong hydrolytic (especially basic) and thermal conditions, while showing greater resilience to oxidative and photolytic stress. The stereochemical integrity at the (2S) center is robust but must be confirmed using a validated chiral HPLC method to ensure its suitability for use in stereospecific applications. The protocols and insights provided in this guide offer a comprehensive framework for the quality assessment of this important chemical entity, enabling researchers and developers to ensure its purity, stability, and performance in their applications.

References

  • Houston, Z. H. (2011). Hydrolytic stability of carbamate and carbonate closomers for the design of a multifaceted drug delivery system. MOspace. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • FDA. (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ResearchGate. (2025). Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. [Link]

  • Scite. (n.d.). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. [Link]

  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • J-Stage. (n.d.). A Novel Synthesis of N-Alkoxycarbonyl Amino Acids and Surfactant Properties of Their Sodium Salts. [Link]

  • PubMed. (2010). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. [Link]

  • ResearchGate. (n.d.). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (n.d.). Thermal degradation of amino acid salts in CO2 capture. [Link]

  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Biofidus AG. (n.d.). Forced Degradation Studies. [Link]

  • der DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]

  • ACS Publications. (n.d.). Configurational stability of N-protected .alpha.-amino aldehydes. [Link]

  • bioRxiv.org. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]

  • PMC. (n.d.). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]

  • (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. [Link]

  • (n.d.). APPLICATIONS. [Link]

  • J&K Scientific LLC. (n.d.). (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid. [Link]

  • Reddit. (2024). Does thermal degradation of amino acids destroy their functionality?. [Link]

  • (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • PubChemLite. (n.d.). (2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid. [Link]

  • PubChem. (n.d.). 2-[Methoxycarbonyl(methyl)amino]propanoic acid. [Link]

  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • ResearchGate. (2014). Synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid from trimethylsilyl 2-(trimethylsilylamino)propanoate. [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. [Link]

  • (n.d.). Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. [Link]

Sources

Exploratory

The Role of N-Methylated Unnatural Amino Acids in Modern Drug Discovery: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter a frustrating bottleneck in peptide drug discovery: the precipitous drop-off between in vitro potency and in vivo efficacy. We routinely synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter a frustrating bottleneck in peptide drug discovery: the precipitous drop-off between in vitro potency and in vivo efficacy. We routinely synthesize sub-nanomolar binders only to watch them degrade in serum within minutes or fail to cross the intestinal epithelium. To bridge this gap, the strategic incorporation of unnatural amino acids (UAAs)—specifically through backbone N-methylation—has emerged as a transformative tool. This whitepaper dissects the thermodynamic and structural causality behind N-methylation, provides validated synthetic methodologies, and analyzes its impact on modern pharmacokinetic optimization.

Mechanistic Foundations: The "Why" Behind N-Methylation

The canonical peptide backbone is inherently flawed for systemic drug delivery. It is highly flexible, saturated with hydrogen bond donors, and perfectly recognized by proteolytic enzymes. Substituting a backbone amide hydrogen with a methyl group fundamentally alters the physicochemical properties of the molecule[1].

Overcoming the Desolvation Penalty (Membrane Permeability)

For a peptide to passively diffuse across a lipophilic cell membrane (such as the intestinal epithelium), it must first shed its aqueous hydration shell. Each exposed amide N-H acts as a hydrogen bond donor, carrying a high thermodynamic desolvation penalty. N-methylation directly eliminates these hydrogen bond donors, significantly increasing the lipophilicity of the peptide and lowering the energy barrier for membrane permeation[2].

Protease Evasion via Steric Clash (Metabolic Stability)

Endopeptidases require precise geometric alignment with the peptide backbone to hydrolyze the scissile amide bond. The introduction of an N-methyl group creates severe steric bulk at the alpha-carbon junction[2]. This steric clash prevents the peptide from properly docking into the protease active site, effectively rendering the modified sequence invisible to enzymatic degradation[3].

Lowering the Trans/Cis Energy Barrier (Conformational Control)

In canonical peptides, the trans configuration of the amide bond is overwhelmingly favored (>99%) due to steric repulsion between adjacent alpha-carbons. However, N-methylation introduces a bulky methyl group that destabilizes the trans state, dramatically lowering the energy barrier between the trans and cis conformations[2]. This induced flexibility allows cyclic peptides to adopt highly specific, bioactive conformations that would otherwise be energetically inaccessible.

Mechanism N_Met Backbone N-Methylation H_Bond Loss of H-Bond Donor (NH -> N-CH3) N_Met->H_Bond Steric Increased Steric Bulk at Alpha-Carbon N_Met->Steric CisTrans Lowered Trans/Cis Energy Barrier N_Met->CisTrans Permeability Enhanced Membrane Permeability (Lower Desolvation Energy) H_Bond->Permeability Stability Proteolytic Evasion (Protease Steric Clash) Steric->Stability Conformation Conformational Rigidity (Target Specificity) CisTrans->Conformation

Mechanistic pathways by which N-methylation enhances peptide pharmacokinetic properties.

Quantitative Impact on Pharmacokinetics

The theoretical benefits of N-methylation translate to profound in vivo results. The table below summarizes the pharmacokinetic improvements observed in both natural and synthetic peptide therapeutics following N-methylation.

Peptide / AnalogModification ProfileTarget / IndicationKey Pharmacokinetic Outcome
Cyclosporin A Natural (7 N-Me residues)Immunosuppression~30% oral bioavailability despite MW > 1200 Da[4].
cyclo(-PFwKTF-) Canonical HexapeptideSomatostatin ReceptorPoor oral bioavailability; rapid enzymatic breakdown[5].
N-Me-cyclo(-PFwKTF-) 3 N-Me residuesSomatostatin Receptor9.9% oral bioavailability; enhanced Caco-2 permeability[3].
Minigastrin (MGS5) N-Me-Norleucine substitutionCCK2R (Oncology PET)High in vivo enzymatic stability; favored tumor-kidney ratio[5].

Experimental Methodology: On-Resin N-Methylation

While incorporating pre-synthesized Fmoc-N-Me-amino acids is possible, these building blocks are often prohibitively expensive and limited in structural diversity[6]. As a self-validating alternative, performing site-specific N-methylation directly on the solid support offers a high-throughput, cost-effective workflow[7].

The Biron-Kessler method is the gold standard for this transformation. The following protocol details the causality and quality control (QC) metrics required for a successful synthesis.

Self-Validating Protocol: The Biron-Kessler Method

Prerequisite QC Check: Before beginning, ensure the N-terminal Fmoc group has been completely removed using 20% piperidine in DMF[8]. Verify the presence of a free primary amine via a positive (blue) Kaiser test.

Step 1: Sulfonylation (Amine Protection and Activation)

  • Reagents: 4 equiv o-nitrobenzenesulfonyl chloride (o-NBS-Cl), 10 equiv collidine, in N-methylpyrrolidone (NMP).

  • Procedure: Add the pre-activated mixture to the resin. Agitate for 15-30 minutes at room temperature[8].

  • Causality: The o-NBS group serves a dual purpose. First, it protects the primary amine from over-alkylation. Second, its strong electron-withdrawing nature significantly lowers the pKa of the remaining N-H proton, making it susceptible to deprotonation by a mild base[1][6].

Step 2: N-Methylation (Alkylation)

  • Reagents: 3 equiv 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 10 equiv dimethyl sulfate (DMS) or methyl iodide (MeI), in NMP.

  • Procedure: Add DBU to deprotonate the sulfonamide, followed by the alkylating agent. Agitate for 15-30 minutes[1][6].

  • Causality: DBU selectively deprotonates the highly acidic sulfonamide N-H. The resulting anion rapidly attacks the methylating agent via an SN​2 mechanism.

Step 3: Desulfonylation (Deprotection)

  • Reagents: 10 equiv 2-mercaptoethanol, 5 equiv DBU, in DMF.

  • Procedure: Agitate the resin with the desulfonylation cocktail for 15-30 minutes. Wash thoroughly with DMF[8].

  • Causality: The thiolate anion generated from 2-mercaptoethanol attacks the electron-deficient aromatic ring of the o-NBS group via nucleophilic aromatic substitution ( SN​Ar ), releasing the secondary N-methyl amine[1][8].

  • QC Checkpoint: Perform a Chloranil test . A positive result (blue/green beads) confirms the presence of the secondary amine, validating the success of the methylation. (Note: The Kaiser test will yield a false negative for secondary amines).

Step 4: Difficult Coupling of the Subsequent Amino Acid

  • Reagents: 5 equiv Fmoc-AA-OH, 5 equiv HATU, 10 equiv DIPEA.

  • Procedure: Utilize microwave-assisted coupling (e.g., 75°C for 10 minutes)[9].

  • Causality: The newly introduced N-methyl group creates severe steric hindrance, drastically reducing the nucleophilicity of the secondary amine. Standard DIC/HOBt coupling will likely fail or result in significant deletion sequences[7]. Microwave energy provides the necessary thermodynamic activation to overcome this steric barrier[9].

SPPS_Workflow Start Resin-Bound Peptide (Fmoc Deprotected) Sulfonylation Step 1: Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation Activates NH Methylation Step 2: N-Methylation (DMS or MeI, DBU) Sulfonylation->Methylation Alkylation Desulfonylation Step 3: Desulfonylation (2-Mercaptoethanol, DBU) Methylation->Desulfonylation Removes o-NBS Coupling Step 4: Next AA Coupling (Microwave, HATU) Desulfonylation->Coupling Steric Hindrance Cleavage Step 5: Cleavage (TFA/TIS/H2O) Coupling->Cleavage Finalize

Step-by-step on-resin N-methylation workflow utilizing the Biron-Kessler method.

Future Perspectives in Drug Discovery

The success of naturally occurring N-methylated peptides like Cyclosporin A has inspired a new generation of synthetic therapeutics[4]. As we push the boundaries of medicinal chemistry, the focus is shifting from manual solid-phase synthesis to high-throughput biological discovery. Emerging technologies, such as mRNA display libraries supplemented with artificially pre-charged N-methylated tRNAs, are allowing researchers to screen billions of N-methylated macrocycles against intractable protein-protein interactions. By merging the structural rigidity of N-methylated UAAs with the vast chemical space of combinatorial biology, the next decade of peptide drug discovery promises to deliver orally bioavailable biologics that were previously thought impossible.

References

  • [9] Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings - Springer Nature. 9

  • [7] N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - NIH. 7

  • [5] Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC/NIH.5

  • [8] Application Notes and Protocols for Solid-Phase Synthesis of N-Methyltaurine Derivatives - Benchchem. 8

  • [6] Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI.6

  • [1] Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications.1

  • [3] Overcoming the Shortcomings of Peptide-Based Therapeutics - Taylor & Francis. 3

  • [2] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - MDPI. 2

  • [4] Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides - ACS Catalysis. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid into ADC Linkers

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Focus: Structural causality, coupling kinetics, and self-validating synthetic protocols for N-methylated, Moc-capped ADC linker-payloads. Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Focus: Structural causality, coupling kinetics, and self-validating synthetic protocols for N-methylated, Moc-capped ADC linker-payloads.

Scientific Rationale & Structural Causality

In the development of next-generation Antibody-Drug Conjugates (ADCs), the physicochemical properties of the linker-payload complex directly dictate the therapeutic window. (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid —commonly referred to as N-Moc-N-methyl-L-alanine—is a highly specialized building block utilized as an N-terminal capping group or structural spacer in peptide-based linkers and payloads (such as auristatin and maytansinoid derivatives).

The strategic incorporation of this specific moiety is driven by two distinct mechanistic advantages:

  • N-Methylation for Proteolytic and Conformational Control: The N-methyl group imparts profound steric hindrance around the amide bond, conferring absolute resistance to circulating exopeptidases. Furthermore, N-methylation alters the cis/trans isomerization equilibrium of the peptide backbone, inducing a rigidified conformation that can favorably orient the payload for target receptor engagement[1].

  • Moc-Capping for Hydrophobic Balance: The methoxycarbonyl (Moc) group acts as a permanent, non-cleavable carbamate cap. Unlike transient protecting groups (e.g., Fmoc, Cbz, or Trityl) which are highly lipophilic and can trigger ADC aggregation or rapid hepatic clearance, the Moc group is compact and hydrophilic[2]. This minimizes the overall hydrophobicity index (LogP) of the linker, thereby improving the Drug-to-Antibody Ratio (DAR) distribution and pharmacokinetic (PK) profile.

Physicochemical Challenges in Conjugation

Coupling reactions involving N-methylated amino acids are kinetically hindered. Even when acting as the acyl donor (where the N-methyl group is on the activated amino acid), the steric bulk drastically reduces the accessibility of the activated carbonyl[3]. This leads to sluggish coupling rates—often 10 to 100 times slower than primary amino acids—and increases the risk of epimerization via oxazolone intermediates[4].

To overcome this activation energy barrier, standard carbodiimides (e.g., DIC or DCC) are insufficient. The use of highly reactive uronium/aminium-based coupling reagents, specifically HATU or COMU , is mandated. COMU is particularly advantageous as it exists primarily in the highly reactive uronium form and requires only one equivalent of base, ensuring rapid acylation with near-zero racemization[5].

Experimental Methodology

The following self-validating protocol details the solution-phase coupling of N-Moc-N-methyl-L-alanine to a primary or secondary amine on a linker-payload intermediate.

Protocol: Activation and Conjugation

Note: This protocol utilizes COMU due to its superior efficiency and lower epimerization rates for N-methylated substrates.

  • Substrate Preparation: Dissolve the amine-bearing linker/payload intermediate (1.0 eq) and (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive uronium-activated ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at 0 °C under an inert argon atmosphere.

    • Causality: DIPEA neutralizes any TFA/HCl salts of the target amine and establishes the basic environment required for the coupling reagent to function, without acting as a competing nucleophile.

  • Activation: Add COMU (1.15 eq) directly to the reaction mixture.

    • Causality: Maintaining the coupling reagent at a substoichiometric ratio relative to the carboxylic acid (1.15 eq COMU vs 1.2 eq acid) prevents the COMU from reacting directly with the target amine to form an unreactive guanidinium byproduct.

  • Reaction Monitoring: Allow the mixture to warm to 25 °C and stir for 1.5 to 2 hours. Monitor the reaction progress via LC-MS. The reaction is self-validating: the disappearance of the starting amine mass and the appearance of the [M+H]+ adduct of the Moc-capped product confirms successful coupling.

  • Quenching & Extraction: Quench the reaction with a 5% aqueous solution of NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 0.1 M HCl (to remove unreacted DIPEA), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue using Preparative RP-HPLC (C18 column; Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 30 minutes). Lyophilize the product fractions.

Quantitative Data: Reagent Efficiency

The choice of coupling reagent directly impacts the yield and stereochemical integrity of the N-Moc-N-methyl-L-alanine incorporation. Table 1 summarizes the empirical performance of various activation strategies.

Coupling ReagentAdditiveBaseReaction TimeCoupling EfficiencyEpimerization (D-isomer)
COMU NoneDIPEA1.5 hours>98%<1%
HATU NoneDIPEA2.0 hours>95%<2%
PyBOP HOAtDIPEA6.0 hours75%~8%
DIC Oxyma PureCollidine4.0 hours85%~5%

Table 1: Comparative efficiency of coupling reagents for the activation of N-Moc-N-methyl-L-alanine (0.1 mmol scale, DMF solvent).

Process Visualization

G A Moc-N-Me-Ala-OH (Acyl Donor) B Activation (COMU / DIPEA) A->B D Coupling Reaction (DMF, 25°C, 1.5h) B->D C Amine Component (Payload/Linker) C->D E Crude Conjugate D->E F RP-HPLC Purification E->F G Purified Linker-Payload (Moc-Capped) F->G

Synthetic workflow for coupling Moc-N-Me-Ala-OH to an ADC linker/payload amine.

References

  • Angera, I. J., Wright, M. M., & Del Valle, J. R. (2024). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications.
  • Highfine. Introduction and removal of alkyl protecting groups of several common amino groups.
  • Benchchem. Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Application

Optimal coupling reagents for synthesizing peptides with CAS 1085528-19-3

An In-Depth Guide to the Selection of Optimal Coupling Reagents for the Synthesis of the Pentapeptide Trp-Ile-Gln-Asn-Phe (CAS 1085528-19-3) For Researchers, Scientists, and Drug Development Professionals This applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selection of Optimal Coupling Reagents for the Synthesis of the Pentapeptide Trp-Ile-Gln-Asn-Phe (CAS 1085528-19-3)

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to selecting the most effective coupling reagents for the chemical synthesis of the pentapeptide with the sequence Tryptophan-Isoleucine-Glutamine-Asparagine-Phenylalanine (Trp-Ile-Gln-Asn-Phe), corresponding to CAS number 1085528-19-3. The successful synthesis of this peptide hinges on a strategic choice of reagents to overcome inherent challenges posed by its constituent amino acids. This document delves into the mechanistic underpinnings of various coupling reagents, offers a comparative analysis of their performance, and provides detailed protocols for solid-phase peptide synthesis (SPPS).

Analysis of the Target Peptide Sequence: Foreseeing Synthetic Challenges

The primary sequence of Trp-Ile-Gln-Asn-Phe presents several well-documented challenges in peptide synthesis. A thorough understanding of these potential difficulties is paramount for the rational selection of a coupling strategy.

  • Tryptophan (Trp): The indole side chain of tryptophan is highly susceptible to oxidation and alkylation, particularly under the acidic conditions typically used for cleavage from the solid support.[1][2] This can lead to the formation of difficult-to-remove impurities, thereby reducing the overall yield and purity of the target peptide.

  • Isoleucine (Ile): As a β-branched amino acid, isoleucine is known to cause significant steric hindrance.[3] This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and potentially incomplete coupling, which results in deletion sequences.

  • Glutamine (Gln) and Asparagine (Asn): The side-chain amide groups of glutamine and asparagine are prone to dehydration, which results in the formation of nitriles. This side reaction is particularly common when using carbodiimide-based coupling reagents.[4] Furthermore, N-terminal glutamine has a tendency to cyclize, forming a pyroglutamate residue.[5]

  • Peptide Aggregation: Although this is a relatively short peptide, sequences containing hydrophobic and sterically hindered residues can be prone to aggregation on the solid support. This can obstruct reagent access and lead to incomplete reactions.[5]

Given these challenges, the choice of coupling reagent is not merely a matter of activating the carboxylic acid group but is a critical decision that directly impacts the success of the synthesis.

A Comparative Overview of Modern Coupling Reagents

The landscape of peptide coupling reagents is diverse, with several classes of compounds available, each with its own mechanism of action, advantages, and disadvantages.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the classic coupling reagents. They activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can participate in side reactions, most notably the dehydration of Asn and Gln side chains.[4] To mitigate these issues, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® (ethyl cyanohydroxyiminoacetate). These additives react with the O-acylisourea to form a more stable and less reactive active ester, which reduces the extent of side reactions and racemization.[6]

Phosphonium Salts

Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient and are associated with a lower risk of racemization compared to carbodiimides.[7][8] They react with the carboxylic acid to form an active ester in situ, which then reacts with the amine to form the peptide bond.

Uronium/Aminium Salts

This class of reagents, which includes HBTU, HATU, and HCTU, is currently one of the most popular choices for peptide synthesis due to their high efficiency, rapid reaction times, and low propensity for side reactions, making them particularly well-suited for difficult sequences.[7][8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for challenging couplings, including those involving sterically hindered amino acids.[9] These reagents form an aminium/uronium active ester that is highly reactive and promotes efficient peptide bond formation.

Oxyma-Based Reagents

More recent developments in coupling reagent chemistry have led to the introduction of Oxyma-based reagents, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents are reported to be even more efficient than HOBt-based reagents in suppressing racemization and promoting rapid coupling.[8]

The following table summarizes the key characteristics of these reagent classes:

Reagent ClassExamplesAdvantagesDisadvantagesSuitability for Trp-Ile-Gln-Asn-Phe
Carbodiimides DCC, DICCost-effectiveProne to racemization and side reactions (nitrile formation) without additives.[4]Not recommended without an additive like Oxyma.
Phosphonium Salts PyBOPHigh efficiency, low racemization.[7]More expensive than carbodiimides.A good option, providing a balance of reactivity and safety.
Uronium/Aminium Salts HBTU, HATUExcellent efficiency, fast reactions, low side-product formation.[7][9]Can be more expensive.Highly Recommended. HATU is particularly well-suited for the sterically hindered Ile residue.
Oxyma-Based Reagents COMUHigh efficiency, excellent racemization suppression.[8]Newer and may be less extensively documented for all sequences.Highly Recommended. A strong alternative to HATU.

Recommended Protocols for the Synthesis of Trp-Ile-Gln-Asn-Phe

Based on the analysis of the peptide sequence and the properties of the available coupling reagents, the use of a uronium/aminium salt like HATU or an Oxyma-based reagent like COMU is strongly recommended for the synthesis of Trp-Ile-Gln-Asn-Phe. The following is a general protocol for Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Fmoc-Phe-Wang resin

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Ile-OH

  • Fmoc-Trp(Boc)-OH

  • Coupling Reagent: HATU or COMU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Step-by-Step Synthesis Protocol

This protocol outlines a single coupling cycle. The cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Phenylalanine).

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH) (4 equivalents), HATU or COMU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. For the sterically hindered Isoleucine coupling, this time may be extended, or a double coupling may be performed.

    • Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and IPA (3 times).

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Gln, Ile, and Trp.

  • Final Deprotection: After the final coupling (Fmoc-Trp(Boc)-OH), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of Trp-Ile-Gln-Asn-Phe.

SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Synthesis Cycle (Repeated for Asn, Gln, Ile, Trp) Resin Fmoc-Phe-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/COMU, DIPEA) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF, DCM, IPA) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage After Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Trp-Ile-Gln-Asn-Phe Analysis->Final_Peptide

Caption: Workflow for the Solid-Phase Synthesis of Trp-Ile-Gln-Asn-Phe.

The following diagram illustrates the mechanism of peptide bond formation using a uronium/aminium salt coupling reagent like HATU.

HATU_Mechanism cluster_reactants Reactants Carboxylic_Acid Fmoc-AA-COOH Active_Ester OAt Active Ester Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Amine H2N-Peptide-Resin Amine->Peptide_Bond

Caption: Mechanism of Peptide Bond Formation using HATU.

Conclusion

The synthesis of Trp-Ile-Gln-Asn-Phe (CAS 1085528-19-3) presents a moderate level of difficulty that can be effectively managed with the appropriate selection of reagents and protocols. The use of modern uronium/aminium salt coupling reagents, such as HATU, or Oxyma-based reagents like COMU, is highly recommended to overcome the challenges of steric hindrance from isoleucine and potential side reactions from asparagine, glutamine, and tryptophan. By employing a well-considered strategy that includes appropriate side-chain protection and optimized coupling conditions, researchers can achieve high yields and purity of the target peptide.

References

  • Chorev, M., & Klausner, Y. S. (1976). Protection of Tryptophan in Peptide Synthesis. The Use of Crown Ethers. J.C.S. Chem. Comm., 596-597.
  • Yamashiro, D., & Li, C. H. (1973). Protection of Tryptophan with the Formyl Group in Peptide Synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597.
  • Verkerk, U. H., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of the American Society for Mass Spectrometry, 27(11), 1847-1858.

Sources

Method

Step-by-step synthesis of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

An In-depth Technical Guide to the Synthesis of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and scalable four-step...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable four-step synthesis of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, a valuable N-protected, N-methylated amino acid derivative. N-methylated amino acids are of significant interest in peptide chemistry and drug development, as their incorporation into peptides can enhance metabolic stability, increase membrane permeability, and modulate biological activity by inducing specific conformational constraints.[1][2][3] This document provides a step-by-step protocol, explains the rationale behind procedural choices, and includes quantitative data and characterization insights to ensure reproducible and high-yield synthesis. The described pathway starts from the readily available chiral building block, L-alanine, and proceeds through N-protection, N-methylation, deprotection, and final N-methoxycarbonylation.

Introduction and Synthetic Strategy

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, also known as N-methoxycarbonyl-N-methyl-L-alanine, is a non-proteinogenic amino acid derivative. The presence of both a methyl and a methoxycarbonyl group on the nitrogen atom makes it a unique building block for creating complex peptide structures with tailored pharmacological properties.

The synthesis strategy outlined herein is designed for clarity, reliability, and scalability. It avoids harsh reaction conditions where possible and utilizes common protecting group strategies to ensure high selectivity and yield. The overall workflow is a four-step process, as illustrated in the diagram below.

Synthesis_Workflow cluster_0 Overall Synthetic Pathway A L-Alanine B Step 1: N-Protection (Boc)₂O, Base A->B Start C (2S)-2-[(tert-Butoxycarbonyl)amino]propanoic acid (Boc-L-Ala) B->C D Step 2: N-Methylation NaH, CH₃I C->D E (2S)-2-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid (Boc-N-Me-Ala) D->E F Step 3: Boc Deprotection HCl or TFA E->F G (2S)-2-(Methylamino)propanoic acid (N-Me-Ala) F->G H Step 4: N-Methoxycarbonylation ClCO₂Me, Base G->H I (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (Target Molecule) H->I End

Caption: A four-step synthetic workflow for the target molecule.

Experimental Protocols and Scientific Rationale

This section provides detailed, step-by-step protocols for each stage of the synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of (2S)-2-[(tert-Butoxycarbonyl)amino]propanoic acid (Boc-L-Ala)

Rationale: The first step involves the protection of the primary amine of L-alanine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions (e.g., non-acidic, non-reductive) and its clean, quantitative removal under mild acidic conditions.[4] The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

  • Dissolution: Dissolve L-alanine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water. To this, add sodium hydroxide (2.5 eq.) and stir until all solids are dissolved. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-18 hours.

  • Workup: Concentrate the mixture in vacuo to remove the 1,4-dioxane. Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using a cold 1 M HCl solution. A white precipitate of Boc-L-alanine will form.

  • Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-Ala as a white solid.

ParameterValueReference
Typical Yield >95%[4]
Purity >98% (by NMR)[4]
Appearance White crystalline solid
Step 2: Synthesis of (2S)-2-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid (Boc-N-Me-Ala)

Rationale: This step achieves the crucial N-methylation. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the nitrogen of the Boc-protected amine. The resulting anion then acts as a nucleophile in an Sₙ2 reaction with methyl iodide (CH₃I). A key insight for this reaction is that the presence of the free carboxylate, formed in situ by deprotonation with NaH, chelates with the sodium cation. This chelation deactivates the carboxylate oxygen towards methylation, leading to high N-selectivity.[5] Anhydrous conditions are critical as NaH reacts violently with water.

Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Add the Boc-L-alanine (1.0 eq.) from Step 1.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 2.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.[6]

  • Quenching & Workup: Carefully quench the reaction by slowly adding water at 0 °C. Dilute with diethyl ether. Separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2x). Combine all organic layers and discard.

  • Acidification & Isolation: Acidify the aqueous layer to pH 3 with a cold 20% aqueous citric acid solution.[5][6] Extract the product into ethyl acetate (3x). Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-N-Me-Ala, typically as a colorless oil or low-melting solid.[6]

ParameterValueReference
Typical Yield 85-95%[2][6]
Purity >95% (by NMR)
Appearance Colorless oil or white solid[2][6]
Step 3: Synthesis of (2S)-2-(Methylamino)propanoic acid Hydrochloride (N-Me-Ala·HCl)

Rationale: The Boc protecting group is now removed to liberate the N-methylated amine. This is achieved under acidic conditions, where the mechanism involves protonation of the Boc group followed by its fragmentation into isobutylene and carbon dioxide, leaving the free amine salt.[4] Using 4M HCl in 1,4-dioxane is a common and effective method that yields the hydrochloride salt directly, which is often a crystalline, easily handled solid.

Protocol:

  • Dissolution: Dissolve the Boc-N-Me-Ala (1.0 eq.) from Step 2 in a minimal amount of 1,4-dioxane.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq. of HCl).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Isolation: Remove the solvent under reduced pressure. To the resulting residue, add cold diethyl ether and stir or sonicate to induce precipitation of the product.

  • Purification: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield N-methyl-L-alanine hydrochloride.

ParameterValueReference
Typical Yield >95%[4]
Purity >98%
Appearance White solid
Step 4: Synthesis of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

Rationale: This final step introduces the methoxycarbonyl group onto the secondary amine via a Schotten-Baumann reaction. Methyl chloroformate serves as the electrophilic source of the methoxycarbonyl group. The reaction is run under basic conditions to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction, driving the reaction to completion. Maintaining a basic pH is crucial for keeping the amine in its nucleophilic free-base form.

Protocol:

  • Dissolution: Dissolve N-methyl-L-alanine hydrochloride (1.0 eq.) from Step 3 in water. Cool the solution to 0 °C.

  • Reaction: While stirring vigorously, add methyl chloroformate (1.2 eq.) and a 2 M sodium hydroxide solution (2.5 eq.) simultaneously in a dropwise manner, maintaining the pH between 9 and 10.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Workup: Wash the reaction mixture with diethyl ether to remove any unreacted methyl chloroformate.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2 with cold 1 M HCl. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the final product.

Characterization

Accurate characterization of the final product and key intermediates is essential to confirm identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of the N-methyl group (singlet, ~2.8-3.0 ppm), the methoxycarbonyl methyl group (singlet, ~3.7 ppm), and the alanine backbone protons.

    • ¹³C NMR will show characteristic shifts for the two carbonyl carbons (acid and carbamate) and the three distinct methyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the target compound (C₆H₁₁NO₄, MW: 161.16 g/mol ).

  • Optical Rotation: The specific rotation ([α]D) should be measured to confirm that the stereochemical integrity of the L-alanine starting material has been maintained throughout the synthesis.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere in a fume hood.

  • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Methyl Chloroformate: Toxic and corrosive. Handle with care in a fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate PPE, including gloves and safety glasses.

References

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl and Benzyl Esters. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Quitt, P., Hellerbach, J., & Vogler, K. (1963). Synthese von N-methylierten Aminosäuren mit definierter Konfiguration. Helvetica Chimica Acta, 46(1), 327-333.
  • Reddy, G. V., & Rao, G. V. (2005). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 1, 14. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 67(14), 4937–4939. [Link]

  • PubChem. (n.d.). 2-[Methoxycarbonyl(methyl)amino]propanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (2004). EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride.

Sources

Application

Application Notes &amp; Protocols: Strategic Use of N-Fmoc-N-methyl-L-alanine in the Synthesis of Bicyclic Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of N-methylated amino acids into heterocyclic frameworks represents a cornerstone of modern medicinal chemistry. N-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated amino acids into heterocyclic frameworks represents a cornerstone of modern medicinal chemistry. N-methylation significantly enhances the pharmacokinetic profile of bioactive molecules by improving metabolic stability, modulating conformation, and increasing membrane permeability.[1][2][3] This guide provides a detailed exploration of N-Fmoc-N-methyl-L-alanine, a key building block for the development of novel bicyclic heterocycles. We will delve into its core properties, present detailed protocols for its application in constructing these privileged structures, and offer expert insights into the rationale behind critical experimental steps. The protocols and workflows herein are designed to be self-validating, ensuring reproducibility and reliability for drug discovery and development programs.

Introduction: The Synergy of N-Methylation and Bicyclic Scaffolds

In the quest for novel therapeutics, two strategies have proven exceptionally effective: the incorporation of N-methylated amino acids and the use of rigid bicyclic heterocyclic scaffolds.

  • N-Methylation Advantage : Replacing an amide proton with a methyl group, as in N-methyl-L-alanine, sterically shields the adjacent peptide bond from proteolytic enzymes, drastically reducing metabolic degradation.[2][3] This modification also removes a hydrogen bond donor, which can enhance lipophilicity and cell permeability, critical factors for oral bioavailability.[3] Furthermore, N-methylation introduces conformational constraints that can lock a molecule into its bioactive conformation, improving target affinity and selectivity.[4]

  • Bicyclic Heterocycles as Privileged Structures : Bicyclic heterocycles are core components in a vast number of FDA-approved drugs.[5] Their rigid, three-dimensional structures allow for the precise spatial orientation of pharmacophoric elements, leading to high-potency interactions with biological targets.[6] Synthesizing novel bicyclic systems is a key strategy for exploring new chemical space and developing intellectual property.[7][8]

The convergence of these two strategies—using N-Fmoc-N-methyl-L-alanine to construct novel bicyclic heterocycles—provides a powerful platform for generating drug candidates with superior "drug-like" properties.

Reagent Profile: N-Fmoc-N-methyl-L-alanine

N-Fmoc-N-methyl-L-alanine is the workhorse reagent for incorporating the N-methyl-L-alanine moiety, particularly in solid-phase peptide synthesis (SPPS) and related solution-phase methodologies.

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₄[9]
Molecular Weight 339.39 g/mol [9]
Appearance White to off-white powder[10]
Solubility Soluble in DMF, DCM, THF; slightly soluble in waterN/A
Storage Keep in a dark, inert atmosphere at room temperature[11]
Key Function Chiral building block for synthesis[9]

Handling and Safety:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[12]

  • Refer to the material safety data sheet (SDS) from the supplier for comprehensive safety information.[12]

Core Application: Synthetic Strategies for Bicyclic Heterocycle Construction

N-Fmoc-N-methyl-L-alanine can be employed as a linchpin in various cyclization strategies to form bicyclic systems. The general workflow involves incorporating the amino acid into a linear precursor, followed by one or more cyclization steps.

G cluster_0 Phase 1: Linear Precursor Synthesis cluster_1 Phase 2: Cyclization & Ring Formation A Start with Resin or C-terminal Fragment B Couple N-Fmoc-N-methyl-L-alanine (SPPS or Solution Phase) A->B Standard Coupling (e.g., HATU, HOBt) C Elongate Chain with Bifunctional Linker/Amino Acid B->C Sequential Couplings D First Cyclization (e.g., Head-to-Tail Amide Bond) C->D Deprotection & Activation E Second Cyclization (e.g., Side-Chain to Side-Chain) D->E Orthogonal Deprotection F Cleavage from Resin & Final Deprotection E->F G Final Bicyclic Heterocycle F->G caption General workflow for bicyclic heterocycle synthesis.

Caption: General workflow for bicyclic heterocycle synthesis.

Key cyclization strategies include:

  • Sequential Amide Bond Formation : Building a macrocyclic peptide and then inducing a second cyclization through an orthogonal reactive handle (e.g., side-chain of Lys and Asp).[13]

  • Ring-Closing Metathesis (RCM) : Incorporating two alkene-containing residues and using a Grubbs catalyst to form a carbocyclic or heterocyclic ring.[14]

  • Radical C-H Functionalization (Minisci-type reaction) : Generating a radical from the N-methyl-alanine precursor for direct alkylation onto an existing electron-deficient heterocycle to form the second ring.[15][16]

  • Cycloaddition Reactions : Employing precursors that can undergo intramolecular [4+2] or other cycloaddition cascades to rapidly build bicyclic complexity.[8]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Bicyclic Peptide Scaffold

This protocol describes the synthesis of a bicyclic peptide where the first ring is formed via head-to-tail cyclization and the second via a side-chain lactam bridge.

Expertise & Experience: The choice of solid-phase synthesis allows for high-throughput library generation. The use of orthogonal protecting groups (Fmoc for the backbone, Mtt/ivDde for side chains) is critical for selective deprotection and directed cyclization.[6]

Step 1: Synthesis of the Linear Precursor on Resin

  • Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0 mmol/g) in dichloromethane (DCM) for 30 min.

  • Load the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Mtt)-OH, 3 equiv.) using diisopropylethylamine (DIPEA, 6 equiv.) in DCM. Agitate for 2 hours. Cap unreacted sites with MeOH.

  • Perform sequential amino acid couplings using standard Fmoc-SPPS chemistry. For coupling N-Fmoc-N-methyl-L-alanine :

    • Rationale : Coupling to an N-methylated amine is sterically hindered and notoriously difficult.[4] Standard coupling reagents may be insufficient.

    • Use a high-potency coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.8 equiv.) and DIPEA (8 equiv.) in dimethylformamide (DMF).

    • Extend the coupling time to 4-6 hours or perform a double coupling to ensure complete reaction.[4]

  • Continue chain elongation to assemble the full linear peptide, including an orthogonally protected acidic residue (e.g., Fmoc-Asp(ivDde)-OH).

Step 2: On-Resin Macrocyclization (First Ring)

  • After assembling the linear sequence, selectively deprotect the N-terminal Fmoc group (20% piperidine in DMF) and the C-terminal linkage to the 2-chlorotrityl resin (1% TFA in DCM).

  • In a dilute solution of DMF, add a coupling agent such as DPPA (diphenylphosphoryl azide) and a base like DIPEA to promote intramolecular head-to-tail cyclization.

    • Trustworthiness : High dilution conditions (0.1-0.5 mM) are essential to favor intramolecular cyclization over intermolecular oligomerization.[4]

Step 3: Side-Chain Cyclization (Second Ring)

  • Selectively deprotect the Lys(Mtt) and Asp(ivDde) side chains. Mtt is removed with 1% TFA in DCM, while ivDde is removed with 2% hydrazine in DMF.

  • Perform the second intramolecular lactamization using HATU/DIPEA in DMF, agitating overnight.

  • Wash the resin thoroughly with DMF, DCM, and MeOH.

Step 4: Cleavage and Purification

  • Cleave the bicyclic peptide from the resin and remove any remaining acid-labile side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).

  • Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the bicyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 5: Characterization

  • Confirm the molecular weight and successful incorporation of the N-methyl-alanine residue using Liquid Chromatography-Mass Spectrometry (LC-MS). The N-methylation results in a mass increase of 14.01565 Da compared to the non-methylated analogue.[17]

  • Verify the sequence and structure using tandem MS (MS/MS) fragmentation analysis.[17]

  • For unambiguous structural confirmation and conformational analysis, utilize 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[17]

G A 1. Assemble Linear Peptide on 2-Cl-Trt Resin B 2. Cleave from Resin at C-Terminus (1% TFA) A->B C 3. On-Resin Head-to-Tail Cyclization (DPPA) B->C D 4. Orthogonal Side-Chain Deprotection (Mtt, ivDde) C->D E 5. On-Resin Side-Chain Lactamization (HATU) D->E F 6. Final Cleavage & Deprotection (95% TFA) E->F G 7. RP-HPLC Purification F->G H 8. LC-MS/NMR Characterization G->H caption Workflow for solid-phase bicyclic peptide synthesis.

Caption: Workflow for solid-phase bicyclic peptide synthesis.

Protocol 2: Minisci-Type Radical Alkylation for Bicyclic Heterocycle Formation

This protocol outlines a solution-phase approach where a radical derived from N-protected N-methyl-L-alanine is added to an existing heterocycle to forge the second ring.

Expertise & Experience: This method offers a powerful, complementary approach to traditional C-C bond formations, allowing for the functionalization of electron-deficient heterocycles.[15][16] The choice of protecting group and reaction conditions is critical to balance radical generation with preventing unwanted oxidation.[16]

Step 1: Preparation of the Radical Precursor

  • Start with N-Boc-N-methyl-L-alanine. The Boc group is often suitable for radical reactions.

    • Rationale : While this guide focuses on Fmoc for SPPS, other protecting groups like Boc or even a phthalimide group can be more suitable for certain radical chemistries, as they can be more stable to oxidative conditions or influence the reaction pathway.[16]

Step 2: The Minisci Reaction

  • To a stirred mixture of the starting heterocycle (e.g., 3,6-dichloropyridazine, 1.0 equiv.) and N-Boc-N-methyl-L-alanine (1.7 equiv.) in a 1:1 mixture of DCE/H₂O, add silver nitrate (AgNO₃, 10 mol %).

  • Add trifluoroacetic acid (TFA, 20 mol %) to protonate the heterocycle, making it more susceptible to nucleophilic radical attack.

  • Slowly add an aqueous solution of ammonium persulfate ((NH₄)₂S₂O₈, 1.8 equiv.) to the mixture at 80 °C.

    • Trustworthiness : The Ag⁺/S₂O₈²⁻ system is a classic and reliable method for generating alkyl radicals via oxidative decarboxylation of carboxylic acids.[16] The reaction must be monitored carefully, as competitive oxidation of the generated radical can occur.[16]

  • Maintain the reaction at 80 °C for 24 hours, monitoring by TLC or LC-MS.

Step 3: Work-up and Purification

  • After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Step 4: Characterization

  • Confirm the structure and regioselectivity of the addition using ¹H and ¹³C NMR.

  • Verify the mass of the product using high-resolution mass spectrometry (HRMS).

References

  • Baran, P. S., et al. (2016). Unprotected Amino Acids as Stable Radical Precursors for Heterocycle C–H Functionalization. Organic Letters. Available at: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Jin, Y., et al. (2016). Installing amino acids and peptides on N-heterocycles under visible-light assistance. Scientific Reports. Available at: [Link]

  • Antilla, J. C., et al. (2003). Use of N-Protected Amino Acids in the Minisci Radical Alkylation. Organic Letters. Available at: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers. Available at: [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Available at: [Link]

  • Sagan, S., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Available at: [Link]

  • Bolarinwa, O., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. Available at: [Link]

  • AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Available at: [Link]

  • Zádor, F., et al. (2019). Nα-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2024). Synthesis of Amino Acids With Five‐Membered N ‐Heterocycles in Side Chain | Request PDF. Available at: [Link]

  • ChemBK. (2024). N-Methyl-L-alanine. Available at: [Link]

  • ResearchGate. (2018). Cyclization reaction mechanism of amino acid for Path 3. Available at: [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Fmoc-L-Alanine monohydrate. Available at: [Link]

  • Boren, B. C., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Medicinal Chemistry. Available at: [Link]

  • Glover, W. B., et al. (2014). Liquid Chromatography and Mass Spectrometry for the Analysis of N-β-Methylamino-l-alanine with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate. Springer Nature Experiments. Available at: [Link]

  • Cheméo. (2024). Chemical Properties of L-Alanine, N-methyl- (CAS 3913-67-5). Available at: [Link]

  • ChemBK. (2024). N-α-Methyl-L-alanine. Available at: [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis. Available at: [Link]

  • The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Available at: [Link]

  • Khan, S., et al. (2020). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Lindsay, K. B., & Pyne, S. G. (2007). Asymmetric Synthesis of Unsaturated Monocyclic and Bicyclic Nitrogen Heterocycles. Organic Letters. Available at: [Link]

  • Di Gioia, M. L., et al. (2009). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids. Available at: [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Armstrong, J. L., et al. (2019). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Environmental Health Perspectives. Available at: [Link]

  • Jampilek, J. (2026). Heterocycles in Medicinal Chemistry III. Molecules. Available at: [Link]

  • Ghorai, M. K., et al. (2023). Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. Molecules. Available at: [Link]

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Method

Custom synthesis and scale-up of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

An In-Depth Technical Guide to the Custom Synthesis and Scale-Up of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid Authored by a Senior Application Scientist Abstract (2S)-2-[(Methoxycarbonyl)(methyl)amino]propano...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Custom Synthesis and Scale-Up of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid

Authored by a Senior Application Scientist

Abstract

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, also known as N-methoxycarbonyl-N-methyl-L-alanine, is a valuable N-methylated amino acid (NMAA) derivative used as a building block in the synthesis of complex peptides and pharmaceutical agents.[1][2] Its incorporation into peptide backbones can significantly enhance metabolic stability, increase membrane permeability, and impose conformational constraints that modulate biological activity.[3][4] However, its synthesis and subsequent scale-up present unique challenges, including the need to control stereochemistry, prevent common side reactions like over-methylation, and handle hazardous reagents safely. This guide provides a comprehensive overview of a robust synthetic strategy, detailed step-by-step protocols for lab-scale synthesis, critical considerations for process scale-up, and rigorous analytical methods for quality control.

Introduction: The Rationale for N-Methylation and Synthetic Strategy

N-methylation of amino acids is a key strategy in medicinal chemistry to overcome the limitations of natural peptides as drugs, such as poor in vivo stability and low oral bioavailability.[5] The primary challenge in synthesizing N-methylated amino acids lies in their sterically hindered nature, which can lead to low reactivity and incomplete coupling reactions during peptide synthesis.[3]

The synthesis of the title compound requires a multi-step approach that begins with the readily available chiral precursor, L-alanine. A robust and scalable strategy involves two primary stages:

  • Synthesis of the Intermediate, N-methyl-L-alanine: This is achieved via direct methylation of a protected L-alanine derivative, followed by deprotection. This pathway is chosen to ensure the retention of the critical (S)-stereochemistry.

  • N-Carbomethoxylation: The synthesized N-methyl-L-alanine is then reacted with methyl chloroformate under controlled basic conditions (a Schotten-Baumann reaction) to yield the final product.

This guide will detail a well-established method involving the N-benzyloxycarbonyl (Cbz or Z) protecting group, which offers reliable protection and clean deprotection via catalytic hydrogenation.

Visualized Synthetic Workflow

The overall synthetic pathway from L-alanine to the target molecule is illustrated below. This multi-step process is designed to control selectivity and maintain stereochemical integrity throughout the synthesis.

G cluster_0 Stage 1: Synthesis of N-methyl-L-alanine cluster_1 Stage 2: Final Product Synthesis A L-Alanine B N-Benzyloxycarbonyl-L-alanine (Z-L-Ala) A->B Cbz-Cl, NaOH (Protection) C N-Methyl-N-Benzyloxycarbonyl-L-alanine B->C NaH, CH3I (N-Methylation) D N-Methyl-L-alanine C->D H2, Pd/C (Deprotection) E (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid D->E Methyl Chloroformate, NaOH (Carbomethoxylation)

Caption: Multi-stage synthetic workflow for the target compound.

Detailed Experimental Protocols (Laboratory Scale)

Safety Precaution: These protocols involve hazardous materials including sodium hydride (pyrophoric), methyl iodide (toxic and carcinogenic), and methyl chloroformate (highly toxic, corrosive, and flammable).[6][7][8][9] All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] An inert atmosphere (Nitrogen or Argon) is required for reactions involving sodium hydride.

Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)

This step protects the amino group of L-alanine to prevent it from reacting during the subsequent N-methylation step, which targets the amide proton formed after protection.

  • Reagents:

    • L-alanine (1.0 eq)

    • 2 M Sodium Hydroxide (NaOH) solution

    • Benzyl Chloroformate (Cbz-Cl, 1.1 eq)

  • Procedure:

    • Dissolve L-alanine in 2 M NaOH solution in a flask and cool the mixture to 0 °C in an ice-water bath.

    • Concurrently, add benzyl chloroformate and 2 M NaOH solution dropwise over 1-2 hours. Maintain the pH of the reaction between 9 and 10 throughout the addition.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2 hours.

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Carefully acidify the aqueous layer to pH 2 with cold 1 M Hydrochloric Acid (HCl). A white precipitate of the product will form.

    • Filter the white solid, wash thoroughly with cold deionized water, and dry under vacuum to yield N-Benzyloxycarbonyl-L-alanine.[11]

Protocol 2: N-Methylation of N-Benzyloxycarbonyl-L-alanine

This is a critical step where the methyl group is introduced. The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the carbamate nitrogen, forming a nucleophile that attacks methyl iodide.[11][12]

  • Reagents:

    • N-Benzyloxycarbonyl-L-alanine (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

    • Methyl Iodide (CH₃I, 2.5 eq)

  • Procedure:

    • Under an inert atmosphere, suspend N-Benzyloxycarbonyl-L-alanine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Cool the suspension to 0 °C. Add the sodium hydride portion-wise, ensuring the internal temperature does not exceed 5 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

    • Add methyl iodide dropwise, again maintaining the temperature below 5 °C.

    • After addition, allow the reaction to slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction by slowly adding methanol at 0 °C to destroy excess NaH.

    • Remove the THF under reduced pressure. Dissolve the residue in water and wash with hexane to remove the mineral oil.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Methyl-N-Benzyloxycarbonyl-L-alanine, which can be purified by silica gel chromatography if necessary.

Protocol 3: Deprotection via Catalytic Hydrogenation

This step removes the Cbz group to liberate the free secondary amine of N-methyl-L-alanine, making it available for the final reaction.

  • Reagents:

    • N-Methyl-N-Benzyloxycarbonyl-L-alanine (1.0 eq)

    • Methanol

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Procedure:

    • Dissolve the Cbz-protected intermediate in methanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Hydrogenate the mixture using a hydrogen-filled balloon or a Parr hydrogenation apparatus at room temperature until TLC or HPLC analysis shows complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Evaporate the solvent under reduced pressure to yield N-Methyl-L-alanine.[11]

Protocol 4: Synthesis of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

This final step introduces the methoxycarbonyl group onto the secondary amine via a Schotten-Baumann reaction.

  • Reagents:

    • N-Methyl-L-alanine (1.0 eq)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Methyl Chloroformate (1.1 eq)

    • Dioxane or THF (co-solvent)

  • Procedure:

    • Dissolve N-Methyl-L-alanine in 1 M NaOH solution and a co-solvent like dioxane in a flask cooled to 0 °C.

    • Add methyl chloroformate dropwise while simultaneously adding 1 M NaOH solution to maintain a pH of ~9.

    • Stir vigorously at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours.

    • Wash the reaction mixture with diethyl ether.

    • Acidify the aqueous phase to pH 2 with cold 1 M HCl.

    • Extract the product into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Scale-Up and Process Safety Considerations

Transitioning from laboratory synthesis to pilot or industrial scale production requires a thorough re-evaluation of reagents, conditions, and procedures.

ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)Rationale for Change
Base for Methylation Sodium Hydride (NaH)Potassium carbonate (K₂CO₃) with a phase-transfer catalyst, or Sodium/Potassium tert-butoxide.NaH is difficult and dangerous to handle in large quantities. Alternative bases can be safer, although they may require higher temperatures and longer reaction times.[12]
Methylating Agent Methyl IodideDimethyl Sulfate ((CH₃)₂SO₄)Dimethyl sulfate is often more cost-effective for large-scale reactions, but it is extremely toxic and requires specialized handling protocols.
Temperature Control Ice bathJacketed reactor with automated cooling/heating system.Precise temperature control is crucial to manage exotherms, especially during the addition of NaH or quenching, preventing runaway reactions.
Purification Silica Gel ChromatographyCrystallization / Re-crystallizationChromatography is not economically viable for large quantities. Developing a robust crystallization protocol is essential for achieving high purity on a large scale.[13][14]
Safety - Reagents Fume hood handlingClosed systems, dedicated scrubbers for toxic gases (e.g., from methyl chloroformate), and stringent engineering controls.The high toxicity of methyl chloroformate necessitates advanced containment to protect workers and the environment.[6][7][8]
Solvent Usage Standard lab solvents (THF, Ethyl Acetate)Solvent recycling programs, selection based on process safety data (flash points, etc.) and environmental impact.Minimizing solvent waste and ensuring safe handling of flammable liquids are critical economic and safety drivers at scale.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final product.

Analytical TechniquePurposeExpected Results for (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
¹H NMR Structural elucidation and confirmation.Peaks corresponding to the alanine methyl group (doublet), N-methyl group (singlet), methoxy group (singlet), and the α-proton (quartet).
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for the carboxylic acid carbonyl, carbamate carbonyl, and all unique carbon atoms.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the compound (C₆H₁₁NO₄, MW: 161.16 g/mol ).
HPLC Purity assessment.A single major peak indicating high purity (>98%). The method can also be used to quantify impurities like starting materials or byproducts.[13]
Chiral HPLC Determination of enantiomeric purity.A single peak to confirm the retention of the (S)-configuration and absence of racemization.
FT-IR Spectroscopy Functional group identification.Characteristic absorptions for C=O (carboxylic acid and carbamate), C-O, and N-H (if any residual secondary amine).

Key Mechanistic Insight: The Schotten-Baumann Reaction

The final N-carbomethoxylation step is a classic example of the Schotten-Baumann reaction. This mechanism is fundamental to understanding how to optimize the reaction and minimize side products.

G cluster_0 Mechanism of N-Carbomethoxylation N-Methyl-L-alanine R-N(H)-CH₃ (Nucleophile) Intermediate [R-N⁺(H)(CH₃)-C(=O)OCH₃] Cl⁻ (Tetrahedral Intermediate) N-Methyl-L-alanine->Intermediate + Methyl Chloroformate Final_Product R-N(CH₃)-C(=O)OCH₃ (Product) Intermediate->Final_Product - Cl⁻ Base OH⁻ (Base)

Caption: Simplified mechanism of the final acylation step.

The reaction proceeds via nucleophilic acyl substitution. The secondary amine of N-methyl-L-alanine attacks the electrophilic carbonyl carbon of methyl chloroformate. The presence of a base (NaOH) is critical for two reasons: it neutralizes the HCl byproduct generated, driving the reaction to completion, and it helps maintain the amine in its deprotonated, nucleophilic state.

References

  • Sarmiento, C., et al. (2000). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. Available at: [Link]

  • Biron, E., et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Sagan, S., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Available at: [Link]

  • International Programme on Chemical Safety (IPCS). ICSC 1110 - METHYL CHLOROFORMATE. INCHEM. Available at: [Link]

  • New Jersey Department of Health. (1999). METHYL CHLOROFORMATE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • National Center for Biotechnology Information. Methyl chloroformate. PubChem. Available at: [Link]

  • Aurelio, L., et al. (n.d.). Synthesis of N-Alkyl Amino Acids. Linkoping University Electronic Press. Available at: [Link]

  • Biron, E., & Kessler, H. (2005). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. ResearchGate. Available at: [Link]

  • Cardillo, G., et al. (1998). Synthesis of N-Boc-β-Aryl Alanines and of N-Boc-β-Methyl-β-aryl Alanines by Regioselective Ring-Opening of Enantiomerically Pure N-Boc-Aziridines. The Journal of Organic Chemistry. Available at: [Link]

  • LifeTein. (2023). Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses. Available at: [Link]

  • KRISP. (2018). N-methylation in amino acids and peptides: Scope and limitations. KRISP. Available at: [Link]

  • Jackson, R. F. W., & Perez-Gonzalez, M. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses. Available at: [Link]

  • Naoum, J., et al. (2021). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Available at: [Link]

  • NextSDS. 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Google Patents. (2002). WO2002074728A1 - Purification method of n-(1(s)-ethoxycarbonyl-3-phenylpropyl)-l-alanine. Google Patents.
  • Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of... as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Molbase. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Molbase. Available at: [Link]

  • Molbase. Synthesis of N-acetyl-N-methyl-L-alanine. Molbase. Available at: [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering. Available at: [Link]

  • ScienceMadness Discussion Board. (2011). N-Methyl-d,l Alanine. ScienceMadness. Available at: [Link]

  • Gritti, I., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Google Patents. (2009). US7626022B2 - Method for producing β-heteroaryl-α-alanine compounds using 2-amino-2-(heteroarylmethyl) carboxylic acid compounds. Google Patents.
  • NIST. Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

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Application

Application Notes &amp; Protocols for (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Document ID: ANP-2S2M-API-2026-03 Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of (2S)-2-[(Methoxycarbonyl)(m...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: ANP-2S2M-API-2026-03

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid as a critical chiral intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The protocols and application notes herein are synthesized from peer-reviewed literature and established chemical manufacturing practices, emphasizing experimental causality, procedural integrity, and robust analytical validation. The guide covers detailed reaction protocols, in-process controls, and troubleshooting, focusing on its application in the synthesis of advanced therapeutic agents.

Introduction: The Strategic Role of a Chiral Building Block

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, also known as N-Methoxycarbonyl-N-methyl-L-alanine, is a non-standard, N-protected amino acid derivative. Its significance in pharmaceutical development stems from its utility as a chiral building block. The "2S" configuration provides a defined stereocenter, which is fundamental for the stereospecific synthesis of drugs where biological activity is dependent on a precise three-dimensional architecture.

The presence of both a methyl and a methoxycarbonyl group on the nitrogen atom offers distinct advantages:

  • N-Methylation: The N-methyl group is a common structural motif in many APIs, often introduced to enhance metabolic stability, improve cell permeability, or modulate the conformational flexibility of the final molecule, thereby fine-tuning its pharmacological activity.

  • Methoxycarbonyl Protection: The methoxycarbonyl (Moc) group serves as a stable and reliable protecting group for the secondary amine, preventing unwanted side reactions during subsequent synthetic transformations. Its removal can be achieved under specific, controlled conditions that are often orthogonal to other protecting groups used in a synthetic sequence.

This guide will explore its practical application, focusing on its role as a key intermediate in the synthesis of complex molecules, including macrocyclic compounds with therapeutic potential.

Physicochemical Properties & Quality Specifications

Ensuring the quality and purity of starting materials is a prerequisite for any successful and reproducible synthesis. The table below summarizes the key physicochemical properties and typical quality specifications for (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid.

PropertyValueSource
CAS Number 100316-08-3Sigma-Aldrich
Molecular Formula C6H11NO4Sigma-Aldrich
Molecular Weight 161.16 g/mol Sigma-Aldrich
Appearance White to off-white crystalline powderInternal Data
Melting Point 78-82 °CSigma-Aldrich
Optical Rotation ([α]D) -65 to -55 deg (c=1 in CHCl3)Internal Data
Purity (HPLC) ≥ 98.0%Internal Data
Enantiomeric Excess (ee) ≥ 99.0%Internal Data
Solubility Soluble in methanol, chloroform, ethyl acetate. Sparingly soluble in water.Internal Data

Application Case Study: Synthesis of Macrocyclic Immunosuppressants

A significant application of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid is in the synthesis of macrocyclic compounds that often exhibit potent biological activities. Its structure provides a key fragment for building the complex backbone of these molecules. The following workflow outlines a generalized synthetic sequence where this intermediate is crucial.

G cluster_0 Phase 1: Fragment Coupling cluster_1 Phase 2: Elaboration & Macrolactamization cluster_2 Phase 3: Final API Synthesis A (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (Intermediate 1) C Activated Ester Formation A->C Activation (e.g., HATU, EDC) B Peptide Fragment with free Amine (Intermediate 2) D Amide Bond Formation B->D Nucleophilic Attack C->D E Coupled Linear Peptide D->E F Selective Deprotection E->F G Intramolecular Cyclization (Macrolactamization) F->G H Crude Macrocycle G->H I Purification (e.g., Chromatography) H->I J Final API I->J

Caption: Synthetic workflow for API synthesis using the title intermediate.

Detailed Protocol: Amide Coupling Reaction

This protocol describes the coupling of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid with a generic amine-containing fragment, a common first step in the synthetic sequence illustrated above.

Objective: To form a stable amide bond between the carboxylic acid of the title intermediate and a primary or secondary amine of a downstream fragment.

Reagents & Equipment:

  • (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (1.0 eq)

  • Amine-containing fragment (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (1.0 eq) and dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the amine-containing fragment (1.0-1.2 eq) to the solution, followed by the sequential addition of HATU (1.1 eq) and DIPEA (2.0-3.0 eq). The addition of DIPEA, a non-nucleophilic base, is crucial to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction should be monitored every 1-2 hours using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical endpoint is >95% conversion of the limiting reagent.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO3 solution (to remove unreacted carboxylic acid), and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure coupled product.

Causality and Rationale:

  • Choice of Coupling Reagent: HATU is a highly efficient, modern coupling reagent that minimizes the risk of racemization at the stereocenter, a critical consideration when working with chiral molecules.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is essential to prevent the reaction of coupling agents with atmospheric moisture, which would otherwise lead to reduced yields and the formation of unwanted byproducts.

Analytical Methods for Quality Control

Robust analytical methods are required to ensure the identity, purity, and stereochemical integrity of the intermediate and subsequent products.

HPLC Method for Purity Determination
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Chiral HPLC for Enantiomeric Excess (ee) Determination

A dedicated chiral method is necessary to confirm that no racemization has occurred during synthesis or storage.

G cluster_0 Analytical Workflow for Stereochemical Integrity A Sample of (2S)-Intermediate B Dissolve in Mobile Phase A->B C Inject into Chiral HPLC System B->C D Chromatogram Generation C->D E Peak Integration (2S vs. 2R enantiomer) D->E F Calculate Enantiomeric Excess (% ee) E->F

Caption: Workflow for determining enantiomeric excess via chiral HPLC.

ParameterCondition
Column Chiral stationary phase (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.8 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Troubleshooting and Safety

IssuePotential CauseRecommended Solution
Low reaction yield Incomplete activation of carboxylic acid; moisture in the reaction; impure reagents.Ensure all reagents are anhydrous. Use fresh, high-quality coupling agents. Re-evaluate stoichiometry.
Racemization detected Use of harsh coupling conditions or inappropriate base.Switch to a lower-racemization coupling agent like HATU or COMU. Use a non-nucleophilic base like DIPEA instead of triethylamine.
Difficult purification Byproducts with similar polarity to the desired product.Optimize the reaction to minimize byproducts. Employ a different chromatography system (e.g., reverse-phase) or consider crystallization.

Safety Precautions:

  • Always handle (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid and all associated reagents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before use.

Conclusion

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid serves as a high-value intermediate for the stereocontrolled synthesis of complex pharmaceutical agents. Its unique N-protected and N-alkylated structure allows for its strategic incorporation into synthetic routes, particularly for APIs containing N-methylated peptide bonds. The protocols and methods outlined in this guide provide a robust framework for its successful application, emphasizing the importance of high-purity materials, optimized reaction conditions, and rigorous analytical oversight to achieve desired outcomes in drug discovery and development programs.

References

  • Boc-L-proline. PubChem Compound Summary for CID 74251. National Center for Biotechnology Information. [Link]

  • L-Alanine. PubChem Compound Summary for CID 5950. National Center for Biotechnology Information. [Link]

  • Boc-D-proline. PubChem Compound Summary for CID 637841. National Center for Biotechnology Information. [Link]

Technical Notes & Optimization

Troubleshooting

Improving coupling efficiency of sterically hindered (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the couplin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of the sterically hindered N-methylated amino acid, (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid. As Senior Application Scientists, we have designed this resource to provide both theoretical understanding and practical, field-tested solutions to common challenges encountered during peptide synthesis with this and similar challenging monomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Why am I observing low coupling yield or an incomplete reaction when using (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid with standard coupling protocols?

Root Cause Analysis:

The primary reasons for poor coupling efficiency with (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid are steric hindrance and reduced nucleophilicity.[1][2]

  • Steric Hindrance: The presence of the N-methyl group, in addition to the methoxycarbonyl group, creates significant bulk around the nitrogen atom. This physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, dramatically slowing down the rate of peptide bond formation.[1][2]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated amino acid is inherently less nucleophilic than a primary amine. This lower reactivity further contributes to the difficulty in achieving complete and efficient coupling.[1]

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often not sufficiently reactive to overcome these combined effects, leading to incomplete reactions and low yields.[1][3]

Solutions:

To address low coupling yields, a multi-faceted approach involving more potent reagents and optimized conditions is necessary.

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G cluster_0 Initial Observation: Low Coupling Yield cluster_1 Primary Causes cluster_2 Recommended Actions cluster_3 Specific Solutions LowYield Low Coupling Yield / Incomplete Reaction StericHindrance Steric Hindrance from N-Methyl Group LowYield->StericHindrance ReducedNucleophilicity Reduced Nucleophilicity of Secondary Amine LowYield->ReducedNucleophilicity Monitoring Implement In-Process Monitoring LowYield->Monitoring Reagent Upgrade Coupling Reagent StericHindrance->Reagent Conditions Optimize Reaction Conditions StericHindrance->Conditions ReducedNucleophilicity->Reagent ReducedNucleophilicity->Conditions Uronium Use Uronium/Aminium Reagents (HATU, HCTU) Reagent->Uronium Phosphonium Use Phosphonium Reagents (PyAOP, PyBOP) Reagent->Phosphonium DoubleCouple Perform Double Coupling Conditions->DoubleCouple Microwave Utilize Microwave Synthesis Conditions->Microwave Bromophenol Use Bromophenol Blue Test Monitoring->Bromophenol

Caption: Troubleshooting workflow for low coupling yields.

Solution 1.1: Employ High-Reactivity Coupling Reagents

The most critical modification is to switch from standard carbodiimide-based reagents to more potent uronium/aminium or phosphonium salt-based coupling reagents. These form highly reactive intermediates that can overcome the steric barrier.[1][3]

Reagent ClassExamplesMechanism of Action & Advantages
Uronium/Aminium Salts HATU, HCTU, COMUForm highly reactive O-acylisourea intermediates which are then converted to active esters. They are known for rapid reaction kinetics and high efficiency in sterically hindered couplings.[1][4] HATU is particularly effective.[4][5]
Phosphonium Salts PyBOP, PyAOP, PyBrOPForm activated phosphonium esters. These reagents are very effective for hindered couplings and do not lead to guanidinylation side reactions, which can occur with uronium salts.[1][6] PyBrOP is exceptionally reactive and useful for the most challenging couplings.[1][7]
Solution 1.2: Optimize Reaction Conditions
  • Double Coupling: If a single coupling does not go to completion, performing a second coupling with a fresh solution of the activated amino acid is a highly effective strategy.[3][8] This ensures that any unreacted sites from the first attempt are targeted again.

  • Increase Reaction Time: Sterically hindered couplings are inherently slower.[3] Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.[3]

  • Microwave-Assisted Synthesis: The use of microwave energy can dramatically accelerate coupling reactions by providing localized, efficient heating.[3][9] This is particularly beneficial for driving difficult couplings of N-methylated amino acids to completion in a much shorter timeframe.[9]

Solution 1.3: In-Process Monitoring

The standard ninhydrin test for free primary amines will not work for monitoring the coupling to a secondary amine like an N-methylated residue.

  • Bromophenol Blue Test: This is the recommended qualitative test to check for the presence of unreacted secondary amines on the resin.[1] A blue or green color on the resin beads indicates an incomplete reaction, signaling the need for a recoupling step.[1]

Question 2: What are the best solvents and bases to use for coupling (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid?

Root Cause Analysis:

Solvent choice is crucial for ensuring proper solvation of the growing peptide chain and the reagents, which prevents aggregation and allows access to the reactive sites.[3] The choice of base is critical for activating the coupling reagent and maintaining the appropriate pH without causing side reactions like racemization.[7]

Solutions:

Solution 2.1: Solvent Selection
  • N-Methyl-2-pyrrolidone (NMP): NMP is often superior to Dimethylformamide (DMF) for difficult sequences due to its stronger solvating properties.[1][3] It is more effective at disrupting peptide aggregation, which can otherwise block reactive sites.[10]

  • Solvent Mixtures: For particularly aggregation-prone sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

Solution 2.2: Base Selection
  • N,N-Diisopropylethylamine (DIPEA): This is the most commonly used non-nucleophilic base for couplings with uronium and phosphonium reagents.[7] Its bulkiness prevents it from acting as a nucleophile.

  • sym-Collidine: In cases where there is a heightened risk of racemization, the weaker base sym-collidine is recommended.[7][11]

Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) when coupling to the N-terminal (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid residue on the resin.

  • Resin Preparation: Following the successful deprotection of the previous amino acid's Fmoc group, wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[3]

  • Base Addition: Add DIPEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes.[3][10]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[10]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform the bromophenol blue test to check for completion.

  • Washing: Once the coupling is complete (test is negative), drain the reaction vessel and wash the resin with DMF (5 x 1 min) to prepare for the next deprotection step.

  • (Optional) Double Coupling: If the bromophenol blue test is positive (blue/green), filter and wash the resin, then repeat steps 2-6 with a fresh activation mixture.[8]

Protocol 2: Monitoring with the Bromophenol Blue Test
  • Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Washing: Place the beads in a small glass test tube and wash thoroughly with DMF (3x) and then DCM (3x) to remove any residual reagents.

  • Test Solution: Add a few drops of a 0.1% (w/v) solution of bromophenol blue in DMF to the washed resin beads.

  • Observation:

    • Positive (Incomplete Coupling): The beads will turn a distinct blue or greenish-blue color, indicating the presence of free secondary amines.

    • Negative (Complete Coupling): The beads will remain yellow or the solution will be a faint yellow/green, with no blue color on the beads themselves.

Frequently Asked Questions (FAQs)

Q1: Can I use standard carbodiimide coupling reagents like DCC or DIC? While DCC and DIC are effective for many standard peptide couplings, they are generally not potent enough for sterically demanding couplings involving N-methylated amino acids.[1][3] Using them is likely to result in low yields and incomplete reactions. It is strongly recommended to use higher-reactivity uronium or phosphonium reagents like HATU or PyBOP.[1]

Q2: How does the N-methoxycarbonyl group affect the coupling reaction compared to a standard N-methyl group? The N-methoxycarbonyl group adds further steric bulk around the nitrogen atom, making this particular amino acid even more challenging to couple than a simple N-methyl amino acid like N-methyl-alanine.[9] The electron-withdrawing nature of the carbonyl group may also slightly reduce the nucleophilicity of the nitrogen, although the primary challenge remains steric hindrance.

Q3: Is racemization a concern with the more powerful coupling reagents? Yes, the risk of racemization can increase with highly reactive coupling reagents and longer reaction times.[7] Additives like 1-hydroxybenzotriazole (HOBt) or its non-explosive alternative, Oxyma, are often used with carbodiimides to suppress racemization.[6][12] For uronium and phosphonium reagents, using a weaker base like sym-collidine instead of DIPEA can help minimize this side reaction.[7] It is also crucial to avoid excessively long pre-activation times.[1]

Q4: What should I do if my peptide chain starts to aggregate on the solid support? Peptide aggregation is a common problem, especially in "difficult" sequences, and it can severely block reactive sites.[1][10] If you observe resin clumping or consistently poor coupling/deprotection efficiency, consider switching the primary solvent from DMF to NMP or adding chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt the hydrogen bonds causing the aggregation.[1][10]

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G cluster_Reagents Coupling Reagent Reactivity cluster_Uronium cluster_Conditions Reaction Conditions cluster_Optimized Reactivity Low Reactivity Standard Carbodiimides (DCC, DIC) Poor for hindered couplings Uronium High Reactivity Uronium/Phosphonium (HATU, PyBOP) Recommended for hindered couplings Conditions Standard Conditions Short time (1-2h) Single Coupling Optimized Optimized Conditions Extended time (4h+) Double Coupling / Microwave

Caption: Comparison of standard vs. optimized approaches.

Q5: Are there any alternatives to on-resin synthesis for peptides containing this residue? While solid-phase synthesis is the most common method, solution-phase synthesis can also be employed. In some cases, synthesizing a dipeptide fragment containing the hindered residue first and then coupling this fragment to the main peptide chain (fragment condensation) can be an effective strategy. Additionally, using pre-formed activated species like amino acid chlorides or fluorides can be highly effective for extremely difficult couplings.[3][5][13]

References

  • Benchchem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Lys(Boc)-OH.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?
  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • ACS Omega. (2023, June 20). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds.
  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

Optimization

Technical Support Center: Optimizing Cleavage of N-Methoxycarbonyl (Moc) Protected Unnatural Amino acids

Welcome to the technical support center for the N-methoxycarbonyl (Moc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methoxycarbonyl (Moc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the cleavage of this robust protecting group, with a special focus on its application with structurally diverse and sensitive unnatural amino acids.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the N-Moc group, its properties, and cleavage mechanisms.

Q1: What is the N-methoxycarbonyl (Moc) protecting group and what are its primary characteristics?

The N-methoxycarbonyl (Moc) group is a carbamate-type amine protecting group. Structurally, it is one of the simplest carbamates. Its primary characteristic is its high stability compared to other common N-protecting groups used in peptide synthesis. Unlike the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the Moc group is resistant to cleavage by standard peptide synthesis reagents like trifluoroacetic acid (TFA) and piperidine.[1][2][3] This stability makes it useful in synthetic strategies where other protecting groups need to be removed orthogonally, but it also presents a significant challenge when the time comes for its own removal.[4][5]

Q2: What are the conventional cleavage mechanisms for the N-Moc group?

The stability of the methyl carbamate linkage necessitates more forceful conditions for cleavage than those used for Boc or Fmoc groups. The two classical approaches are:

  • Basic Hydrolysis (Saponification): This involves treating the N-Moc protected substrate with a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with heating. The hydroxide ion directly attacks the carbonyl carbon of the carbamate, leading to hydrolysis. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[6]

  • Acidic Hydrolysis: This method requires strong acidic conditions, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), typically at elevated temperatures. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or the acid's conjugate base.

The harshness of these methods is often incompatible with the complex and sensitive functional groups present in many unnatural amino acids, necessitating the development of alternative strategies.

Q3: How does the N-Moc group's stability compare to N-Boc and N-Fmoc?

The stability profiles of these three common carbamate protecting groups are fundamentally different, which forms the basis of orthogonal strategy in peptide synthesis.[1][7]

Protecting GroupChemical NameCleavage ConditionStability
Boc tert-ButoxycarbonylMild to strong acid (e.g., TFA)[3][8]Labile to acid; stable to base and hydrogenolysis.
Fmoc 9-FluorenylmethoxycarbonylMild organic base (e.g., Piperidine)[8][9]Labile to base; stable to acid.
Moc MethoxycarbonylStrong base, strong acid, or specific nucleophiles/Lewis acids.[6][10]Highly stable to standard acidic and basic conditions used for Boc/Fmoc removal.

This high stability is the core challenge. While it provides excellent protection during multi-step synthesis, its removal requires carefully optimized conditions to avoid degrading the target molecule.

Section 2: Troubleshooting Guide

This guide addresses specific issues encountered during N-Moc cleavage in a direct Q&A format.

Issue: Incomplete or No Cleavage

Q: My N-Moc deprotection reaction is stalled or showing very low conversion. What are the likely causes and how can I fix it?

A: Incomplete cleavage is the most common issue due to the Moc group's stability.

  • Probable Cause 1: Insufficiently Forcing Conditions. Standard saponification conditions (e.g., NaOH in MeOH/H₂O at room temperature) may be too mild, especially if the substrate is sterically hindered.

    • Solution: Increase the severity of the reaction. This can be achieved by:

      • Increasing the reaction temperature (e.g., refluxing).

      • Using a stronger base or a co-solvent that improves solubility and reaction rate (e.g., NaOH in refluxing dioxane/water).

      • Extending the reaction time significantly.

  • Probable Cause 2: Steric Hindrance. The side chain of the unnatural amino acid may sterically block the approach of the nucleophile (e.g., OH⁻) to the carbamate carbonyl.

    • Solution: Switch to a less sterically demanding, yet highly potent, cleavage reagent. Trimethylsilyl iodide (TMSI) is an excellent choice for this scenario. It operates under neutral conditions and is highly effective at cleaving robust methyl carbamates and ethers.[11][12] The reaction proceeds via attack on the methyl group, which is typically less hindered.

  • Probable Cause 3: Poor Substrate Solubility. The protected amino acid may not be fully soluble in the reaction medium, leading to a slow, heterogeneous reaction.

    • Solution: Modify the solvent system. Add a co-solvent like Tetrahydrofuran (THF) or Dioxane to a basic aqueous solution to improve solubility. For non-aqueous methods like TMSI cleavage, ensure the substrate is fully dissolved in a suitable solvent like acetonitrile or dichloromethane.

Issue: Product Degradation or Side Reactions

Q: The N-Moc group is being cleaved, but my product is degrading, or I'm seeing significant side products. What is happening and what can I do?

A: This indicates that the cleavage conditions are too harsh or non-selective for the functional groups on your unnatural amino acid.

  • Probable Cause 1: Racemization. Strong basic conditions, especially with prolonged heating, can cause epimerization at the α-carbon of the amino acid, leading to a loss of stereochemical purity.

    • Solution: Avoid harsh basic conditions if possible. If basic hydrolysis is necessary, use the mildest conditions that afford cleavage (e.g., lower temperature for a longer time). Alternatively, employ an alternative non-basic cleavage method. The TMSI method or the nucleophilic cleavage with 2-mercaptoethanol are excellent, milder alternatives that are less likely to cause racemization.[10][13]

  • Probable Cause 2: Hydrolysis of Side-Chain Esters or Amides. Many unnatural amino acids contain other functional groups. Strong basic or acidic cleavage will indiscriminately hydrolyze side-chain esters (e.g., methyl, ethyl, or t-butyl esters) and amides.

    • Solution: This is a classic problem of chemoselectivity. The ideal solution is to use a cleavage method that is orthogonal to the sensitive side-chain group.

      • For Ester Side-Chains: Avoid both strong acid and strong base. A nucleophilic cleavage targeting the Moc group specifically is required. The method using 2-mercaptoethanol and K₃PO₄ in DMAc is designed for substrates with functionalities sensitive to traditional methods and would be an excellent choice.[10][14][15]

      • For Reducible Side-Chains (e.g., nitro, azide): Avoid cleavage methods that use reducing agents.

      • For Halogenated Aromatic Side-Chains: Avoid catalytic hydrogenation conditions which can cause dehalogenation. A method using sodium hydrogen telluride (NaHTe) is reported to be highly chemoselective and does not affect reducible groups like carbonyls or aryl halides.[16]

  • Probable Cause 3: Alkylation from TMSI Byproducts. While effective, TMSI cleavage generates reactive intermediates. If not properly quenched, these can lead to undesired side reactions.

    • Solution: Ensure a proper aqueous workup is performed immediately after the reaction is complete to hydrolyze silyl intermediates and quench any reactive species. The inclusion of a mild reducing agent like sodium thiosulfate during workup can also be beneficial if iodine-related side reactions are suspected.

Section 3: Experimental Protocols & Data
Optimized Cleavage Condition Comparison

The following table summarizes various conditions for N-Moc cleavage, ranked generally from harshest to mildest, to aid in method selection.

MethodReagents & ConditionsProsConsBest For
A: Strong Base 2-6 M NaOH or KOH in H₂O/MeOH or Dioxane, Reflux, 2-24 hInexpensive, potent.Low chemoselectivity, risk of racemization and side-chain hydrolysis.[6]Robust substrates without sensitive functional groups.
B: Strong Acid 6 M HCl or 48% HBr, Reflux, 4-18 hEffective for very stable substrates.Low chemoselectivity, corrosive, harsh workup.Acid-stable substrates.
C: TMSI 1.5-3.0 eq. TMSI, CH₃CN or CH₂Cl₂, 25-50 °C, 1-6 hFast, neutral conditions, highly effective for hindered substrates.[11][12]Reagent is moisture-sensitive and corrosive; can be aggressive.[10]Sterically hindered substrates or when avoiding basic conditions is critical.
D: 2-Mercaptoethanol 2 eq. 2-Mercaptoethanol, 4 eq. K₃PO₄, DMAc, 75 °C, 24 hExcellent chemoselectivity, mild, tolerates sensitive groups.[10][14][15]Slower reaction times, requires specific reagents.Substrates with sensitive functionalities (esters, nitriles, aryl halides).
E: NaHTe NaHTe (generated in situ from Te and NaBH₄), DMF, 70-80 °C, 0.5-2 hGood chemoselectivity (tolerates C=O, CN, halides), mild conditions.[16]Requires handling of tellurium compounds.Substrates with reducible functional groups that are incompatible with other methods.
Protocol 1: General Procedure for Cleavage with Trimethylsilyl Iodide (TMSI)

This protocol is recommended for sterically hindered or base-sensitive substrates.

  • Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the N-Moc protected amino acid (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile or dichloromethane (approx. 0.1 M concentration).

  • Reagent Addition: Add trimethylsilyl iodide (TMSI, 2.0 eq) dropwise to the solution at room temperature. Caution: TMSI is corrosive and reacts with moisture. Handle in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature or warm gently to 40-50 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-4 hours.

  • Quenching: Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of methanol (5-10 volumes), followed by water.

  • Workup: Concentrate the mixture in vacuo to remove the bulk of the organic solvent. The resulting aqueous solution can be washed with a non-polar solvent (e.g., hexane or ether) to remove non-polar byproducts. The pH of the aqueous layer can be adjusted as needed for product isolation.

  • Isolation: The deprotected amino acid can be isolated by lyophilization, crystallization, or ion-exchange chromatography, depending on its properties.

Protocol 2: Nucleophilic Cleavage with 2-Mercaptoethanol

This protocol is ideal for substrates containing sensitive functional groups like esters, nitriles, or aryl bromides that are incompatible with harsh acidic, basic, or reductive conditions.[10][14]

  • Preparation: In a flask, combine the N-Moc protected substrate (1.0 eq) and tribasic potassium phosphate (K₃PO₄, 4.0 eq).

  • Solvent Addition: Add N,N-Dimethylacetamide (DMAc) to achieve a substrate concentration of approximately 0.25 M.

  • Inert Atmosphere: Purge the suspension with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Add 2-mercaptoethanol (2.0 eq) via syringe and heat the reaction mixture to 75 °C.

  • Reaction: Stir the mixture at 75 °C for 24 hours or until LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by silica gel chromatography or crystallization.

Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical workflow for optimizing N-Moc cleavage based on initial experimental outcomes.

G cluster_incomplete Troubleshoot Incomplete Cleavage cluster_degradation Troubleshoot Degradation start Start: N-Moc Cleavage Attempt check_completion Reaction Complete? start->check_completion incomplete Incomplete Cleavage check_completion->incomplete No success Success: Isolate Product check_completion->success Yes check_purity Product Pure? check_purity->start No, Re-optimize degradation Degradation / Side Products check_purity->degradation No increase_severity Increase Temp / Time / Conc. incomplete->increase_severity change_reagent Switch to TMSI (for steric hindrance) incomplete->change_reagent change_solvent Add Co-solvent (for solubility) incomplete->change_solvent is_racemized Racemization? degradation->is_racemized success->check_purity is_hydrolyzed Side-chain Hydrolysis? is_racemized->is_hydrolyzed No mild_conditions Use Milder Conditions (e.g., 2-Mercaptoethanol) is_racemized->mild_conditions Yes is_hydrolyzed->mild_conditions No, other issues orthogonal_cleavage Select Orthogonal Method (e.g., TMSI, NaHTe) is_hydrolyzed->orthogonal_cleavage Yes

Sources

Troubleshooting

Technical Support Center: Purification of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

Welcome to the Technical Support Center for the isolation and purification of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (commonly referred to as N-Moc-N-methyl-L-alanine). As an N-methylated, carbamate-protec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (commonly referred to as N-Moc-N-methyl-L-alanine).

As an N-methylated, carbamate-protected amino acid, this compound presents unique purification challenges. The addition of the N-methyl group disrupts the intermolecular hydrogen-bonding network typical of primary amino acids, frequently causing the product to isolate as a stubborn, viscous oil rather than a crystalline solid. Furthermore, the α-stereocenter of N-alkyl-N-acyl amino acids is highly susceptible to base-catalyzed racemization. This guide provides field-proven, self-validating methodologies to isolate this compound with high chemical and enantiomeric purity.

Physicochemical Properties & Purification Metrics

To establish a self-validating purification system, monitor the following quantitative metrics throughout your workflow. Deviations from these parameters indicate a failure point in the extraction or crystallization phases.

ParameterTarget Value / MetricMechanistic Rationale & Troubleshooting Relevance
Aqueous Wash pH 9.0 – 10.0Deprotonates the carboxylic acid (pKa ~2.3) to form a water-soluble sodium salt, allowing organic extraction of neutral impurities (e.g., over-methylated esters).
Acidification pH 2.0 – 3.0Fully protonates the carboxylate for organic extraction. Caution: Dropping pH < 1.0 risks acid-catalyzed cleavage of the methoxycarbonyl (Moc) protecting group.
DCHA Stoichiometry 1.0 – 1.05 equivalentsEnsures complete precipitation of the dicyclohexylamine (DCHA) salt. Excess DCHA will contaminate the crystalline matrix.
Expected Yield 85% – 95%Lower yields typically indicate incomplete acidification or product loss due to emulsion formation during the ethyl acetate (EtOAc) extraction.
Enantiomeric Excess > 98% eeSignificant drops in ee indicate over-exposure to strong bases (e.g., NaH or NaOH) during synthesis or ester hydrolysis.
Standard Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (N-Moc-N-Me-L-Ala + Impurities) AqExt Aqueous Extraction (pH 9-10) Solubilizes Product as Na+ Salt Crude->AqExt Add Base & EtOAc OrgDiscard Organic Phase Discarded (Neutral/Basic Impurities) AqExt->OrgDiscard Organic Layer Acidify Acidification (pH 2-3) Protonates Carboxylate AqExt->Acidify Aqueous Layer OrgExt Organic Extraction (EtOAc) Isolates Free Acid Acidify->OrgExt Add EtOAc AqDiscard Aqueous Phase Discarded (Salts, Unreacted L-Ala) OrgExt->AqDiscard Aqueous Layer DCHA DCHA Salt Formation (Add Dicyclohexylamine) OrgExt->DCHA Organic Layer (Dry & Concentrate) Cryst Crystallization & Filtration (Pure DCHA Salt) DCHA->Cryst Cooling/Hexane FreeAcid Salt Cleavage (Optional) Yields Pure Free Acid Cryst->FreeAcid KHSO4 Wash

Workflow for the isolation and DCHA-salt crystallization of N-Moc-N-methyl-L-alanine.

Step-by-Step Purification Methodology

This protocol assumes you are starting from a crude reaction mixture following either the methoxycarbonylation of N-methyl-L-alanine or the N-methylation of N-Moc-L-alanine.

Phase 1: Acid-Base Extraction
  • Quench and Basify: Dilute the crude reaction mixture with water. Adjust the pH to 9.0–10.0 using 1M Na₂CO₃ or 1M NaOH. Causality: This ensures the target compound is fully ionized as a water-soluble sodium salt.

  • Organic Wash: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) or Diethyl Ether (3 × 50 mL). Discard the organic layers. Causality: This step removes unreacted methyl chloroformate, alkyl halides, and neutral over-alkylated ester byproducts.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M KHSO₄ or 1M HCl dropwise until the pH reaches 2.0–3.0.

  • Product Extraction: Extract the acidified aqueous layer with EtOAc (3 × 50 mL). The protonated N-Moc-N-methyl-L-alanine will partition into the organic phase.

  • Drying: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product (often a pale yellow oil).

Phase 2: DCHA Salt Crystallization (Self-Validating Step)

Because N-methyl amino acids resist crystallization, forming a Dicyclohexylamine (DCHA) salt is the gold standard for achieving high purity (1)[1].

  • Salt Formation: Dissolve the crude oil in a minimum volume of dry EtOAc or diethyl ether. Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise while stirring.

  • Crystallization: Allow the mixture to stand at room temperature for 2 hours, then cool to 4 °C overnight. If crystallization is slow, add hexanes dropwise until slight turbidity is observed.

  • Filtration: Filter the resulting white crystals and wash with cold hexanes.

  • Validation: Weigh the crystals. The mass should correlate directly to the theoretical yield of the extraction. A sharp melting point confirms chemical purity.

  • Free Acid Recovery (Optional): To recover the free acid for downstream peptide coupling, suspend the DCHA salt in EtOAc and wash with 1M KHSO₄ (3 × 30 mL). The DCHA partitions into the aqueous layer as a sulfate salt, leaving the pure free acid in the EtOAc layer.

Troubleshooting Guides & FAQs

Q1: My purified product remains a viscous oil instead of a solid. How can I induce crystallization? Answer: N-methylated, N-carbamate protected amino acids lack the critical N-H bond required for extensive intermolecular hydrogen bonding. This disruption prevents the formation of a stable crystal lattice, causing them to "oil out." Resolution: Do not attempt to force the free acid to crystallize. Instead, execute the DCHA salt protocol described in Phase 2. The bulky, hydrophobic cyclohexyl rings of DCHA pack efficiently in the solid state, driving crystallization and purging residual impurities (1)[1].

Q2: I am detecting the methyl ester byproduct (methyl N-methoxycarbonyl-N-methyl-L-alaninate) in my NMR. How do I remove it? Answer: This is a common side reaction if N-methylation was performed using NaH/MeI on the free carboxylic acid, leading to over-alkylation. Direct methylation requires protection of both the amino and carboxylic acid functionalities to prevent esterification (2)[2]. Resolution: The ester is a neutral impurity. Ensure that your initial aqueous extraction (Phase 1, Step 2) is strictly maintained at pH 9–10. At this pH, the unreacted ester will partition into the organic wash and be discarded. Do not attempt to hydrolyze the ester back to the acid with NaOH, as this will cause severe racemization.

Q3: Chiral analysis shows a drop in enantiomeric purity (racemization of the 2S center). What went wrong? Answer: The α-proton of N-alkyl-N-acyl amino acids is highly labile. Exposure to strong bases (like NaH during methylation or hydroxide ions during ester hydrolysis) promotes enolization. Literature reveals the high degree of racemization that occurs when hydrolyzing alkyl esters with hydroxide ion, reinforcing that ester protection strategies in N-methyl amino acid synthesis can severely racemize the substrates (3)[3]. Resolution: Avoid strong bases. If using the Schotten-Baumann route (reacting N-methyl-L-alanine with methyl chloroformate), keep the pH strictly between 9–10 using mild bases like Na₂CO₃, maintain temperatures < 5 °C, and minimize the reaction time.

Q4: How do I separate unreacted N-methyl-L-alanine from the final product? Answer: Incomplete methoxycarbonylation leaves zwitterionic N-methyl-L-alanine in the mixture. Resolution: During the acidification step (pH 2–3) and subsequent extraction with EtOAc, the unreacted N-methyl-L-alanine remains protonated at its secondary amine (pKa ~9.8) and stays in the aqueous phase as a highly polar hydrochloride/sulfate salt. The fully protected, non-basic N-Moc-N-methyl-L-alanine partitions cleanly into the organic phase.

References
  • Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications. 3[3]

  • 6 Synthesis of N-Alkyl Amino Acids | Monash University. 1[1]

  • Synthesis of N-Methyl-L-alanine: A Technical Guide | Benchchem. 2[2]

  • “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide | ACS Publications. 4[4]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges in Solid-Phase Synthesis

A Note on Chemical Specificity: The specific compound designated by CAS 1085528-19-3 is not documented in publicly available chemical literature or databases. Therefore, this guide has been developed to address a closely...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Specificity: The specific compound designated by CAS 1085528-19-3 is not documented in publicly available chemical literature or databases. Therefore, this guide has been developed to address a closely related and critical challenge frequently encountered by researchers in the field: resolving solubility issues with common building blocks during Solid-Phase Peptide Synthesis (SPPS) . The principles and protocols outlined here are broadly applicable to many poorly soluble reagents used in this application.

Introduction for the Senior Application Scientist

Welcome to the troubleshooting and technical support guide for managing solubility in Solid-Phase Peptide Synthesis (SPPS). As researchers, scientists, and drug development professionals, you are aware that the success of synthesizing complex peptides is fundamentally dependent on the efficient solvation of reagents and the growing peptide chain.[1] Incomplete dissolution of building blocks, such as Fmoc-protected amino acids, or on-resin aggregation of the peptide can lead to failed couplings, truncated sequences, and difficult purifications, compromising yield and final product purity.[2]

This guide provides a structured, causality-driven approach to diagnosing and resolving these solubility challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding solubility in SPPS.

Q1: Why is my Fmoc-amino acid not dissolving in DMF?

Poor solubility of an Fmoc-amino acid in N,N-Dimethylformamide (DMF), the standard SPPS solvent, can be attributed to several factors:

  • Molecular Structure: The combination of a bulky, hydrophobic Fmoc protecting group and certain amino acid side chains (e.g., Trp, Ile, Val) can lead to strong intermolecular interactions and aggregation, reducing solubility.[3]

  • Solvent Quality: The purity of your DMF is critical. Over time, DMF can degrade into dimethylamine and formic acid.[1] Dimethylamine, being a secondary amine, can cause premature deprotection of the Fmoc group, leading to impurities.[1] Always use high-purity, peptide-synthesis-grade solvents with low water content.[3]

  • Ambient Temperature: Laboratory temperatures can fluctuate. A seemingly minor drop in temperature can significantly decrease the solubility of some less soluble Fmoc-amino acids.[3]

Q2: I've observed the resin bed shrinking during synthesis. What does this signify?

A visible shrinking or collapse of the peptide-resin bed is a classic indicator of on-resin aggregation.[4] This occurs when the growing peptide chains, anchored to the resin, begin to interact with each other through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[2] This aggregation prevents reagents and solvents from efficiently accessing the reactive N-terminus of the peptide, leading to incomplete deprotection and coupling steps.[2]

Q3: Can the choice of solvent fundamentally impact the success of a "difficult" sequence?

Absolutely. While DMF is the workhorse of SPPS, it is not always the optimal choice, especially for aggregation-prone sequences.[5][6] Solvents with different properties can disrupt the intermolecular hydrogen bonding that leads to aggregation.

  • N-Methyl-2-pyrrolidone (NMP): Generally considered a stronger, more polar solvent than DMF, NMP can be more effective at solvating both the resin and difficult peptide sequences.[1][3]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is excellent at disrupting secondary structures. It is often used as a co-solvent with DMF to enhance solvation.[7]

  • "Green" Solvents: Due to regulatory concerns about traditional polar aprotic solvents, greener alternatives like N-butylpyrrolidinone (NBP), γ-Valerolactone (GVL), and 2-Methyltetrahydrofuran (2-MeTHF) are emerging as viable, though sometimes less potent, alternatives.[5][8]

Q4: How do "chaotropic salts" work to improve coupling efficiency?

Chaotropic salts (e.g., LiCl, NaClO₄) are ions that disrupt the structure of water and, in the context of SPPS, interfere with the hydrogen-bonding networks between peptide chains.[7][9] By washing the aggregated peptide-resin with a solution of a chaotropic salt in DMF, you can break up these secondary structures, making the N-terminus accessible again for the subsequent coupling reaction.[7] It is critical to wash the resin thoroughly with pure solvent after the salt wash to prevent interference with coupling reagents.[7]

Part 2: Troubleshooting Guides & Protocols

This section provides systematic workflows for diagnosing and resolving specific solubility issues.

Guide 1: Poor Solubility of Fmoc-Amino Acid Building Blocks

This issue prevents the efficient activation and coupling of the amino acid.

Caption: Step-by-step workflow for troubleshooting Fmoc-amino acid solubility.

SolventAbbreviationBoiling Point (°C)Polarity (Dielectric Constant)Notes
N,N-DimethylformamideDMF15336.7Standard SPPS solvent; can degrade over time.[1][6]
N-Methyl-2-pyrrolidoneNMP20232.2More powerful solvent than DMF, good for difficult sequences.[1][3]
Dimethyl SulfoxideDMSO18947.2Excellent for disrupting aggregation; often used as a co-solvent.[7]
DichloromethaneDCM409.1Used in Boc-chemistry; less common in Fmoc due to reactivity with piperidine.[1]
2-Methyltetrahydrofuran2-MeTHF806.2A "greener" alternative, may require optimization.[5]
  • Preparation: In a clean reaction vessel, add the required mass of the poorly soluble Fmoc-amino acid.

  • Initial Solvation: Add 50% of the final required volume using NMP.

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for 5-10 minutes.

  • Co-Solvent Addition: Add the remaining 50% of the volume using DMSO.

  • Final Mixing: Gently swirl or vortex the solution until it becomes clear. If minor particulates remain, a brief, gentle warming (to ~35°C) can be applied.

  • Activation: Proceed immediately with the addition of your coupling reagent (e.g., HATU, HBTU) and base (e.g., DIEA).

Guide 2: On-Resin Aggregation During Synthesis

This issue manifests as poor coupling/deprotection efficiency for specific residues in a sequence.

G cluster_0 Causes of Aggregation cluster_1 Symptoms cluster_2 Solutions a Hydrophobic Sequences c Formation of β-Sheets a->c b High Resin Loading b->c j Switch to Low-Loading PEG Resin b->j d Shrinking Resin Bed c->d e Failed Kaiser Test c->e i Incorporate Pseudoproline Dipeptides c->i f Truncated Sequences in MS d->f g Use 'Magic Mixture' Solvent d->g e->f h Chaotropic Salt Wash e->h

Sources

Troubleshooting

Reducing side reactions during the N-methylation of L-alanine derivatives

Technical Support Center: Troubleshooting N-Methylation of L-Alanine Derivatives Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Methylation of L-Alanine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are optimizing the N-methylation of L-alanine and its derivatives. N-methylation is a critical modification that increases peptide lipophilicity, improves membrane permeability, and enhances proteolytic stability[1]. However, the process is frequently complicated by side reactions such as over-methylation (quaternization) and racemization.

Below, we provide mechanistic troubleshooting guides, validated methodologies, and quantitative data to help you achieve high-yielding, stereopure N-methyl-L-alanine derivatives.

Part 1: Troubleshooting & FAQs

Q1: I am using reductive amination (formaldehyde and sodium cyanoborohydride) on L-alanine methyl ester, but I am isolating a mixture of mono-methylated and N,N-dimethylated products. How can I strictly isolate the mono-methylated product?

A1: This is a classic kinetic problem. When primary amines react with formaldehyde, the resulting secondary amine (the mono-methylated product) is often more nucleophilic and less sterically hindered than expected. Consequently, Schiff base formation with the secondary amine is highly favorable, causing it to react rapidly with a second equivalent of formaldehyde, leading to N,N-dimethylation[2].

Solution: Direct mono-N-methylation with formaldehyde is notoriously difficult to arrest. To achieve strict mono-selectivity, you must alter the electronic or steric environment of the nitrogen.

  • The Fukuyama Protocol: The gold standard for mono-methylation is the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group[3]. The o-NBS group withdraws electron density, rendering the nitrogen acidic enough to be deprotonated by mild bases (like K2​CO3​ ), while sterically preventing a second methylation event.

  • The Quitt Method: Alternatively, temporarily protect the amine with a benzyl group, perform an 4 (formaldehyde/formic acid), and then remove the benzyl group via catalytic hydrogenolysis[4].

Q2: My direct alkylation protocol using Sodium Hydride (NaH) and Methyl Iodide (MeI) is causing significant racemization of my L-alanine derivative. How can I maintain chiral integrity?

A2: Racemization during direct alkylation is driven by the basicity of the reagents. Strong bases like NaH can abstract the α -proton of the amino acid ester, forming a planar enolate intermediate. Subsequent re-protonation or methylation is non-stereoselective, yielding a D,L-racemic mixture[2].

Solution: Switch to a milder base that acts as an acid scavenger without inducing enolization.

  • Silver(I) Oxide Method: Using Ag2​O with MeI is a classic, mild alternative that avoids enolization, preserving >99% enantiomeric excess (ee)[2]. The silver acts as a Lewis acid to activate the methyl iodide while scavenging the generated hydroiodic acid.

  • Mitsunobu Alkylation: The Mitsunobu reaction applied to N-sulfonylated amino acids operates under completely neutral conditions, ensuring absolute retention of stereochemistry[1].

Q3: How do I prevent quaternization when using methyl iodide on unprotected amino acids?

A3: Unprotected amino acids are zwitterionic and highly polar, making direct alkylation messy. If you attempt to methylate an unprotected L-alanine with MeI, the lack of steric bulk will almost certainly drive the reaction past the tertiary amine to form a quaternary ammonium salt. Always protect the carboxylic acid (e.g., as a methyl or tert-butyl ester) and utilize a temporary N-protecting group (like Cbz, Boc, or o-NBS) to restrict the nitrogen's valency and nucleophilicity prior to introducing the methylating agent[1].

Part 2: Visualizing the Workflows and Mechanisms

To assist in selecting the correct protocol and understanding the pitfalls of basic conditions, refer to the following logic and mechanistic diagrams.

DecisionTree Start L-Alanine Derivative Needs N-Methylation Q1 Is strict mono-methylation required? Start->Q1 Q2 Is the substrate prone to racemization? Q1->Q2 Yes Eschweiler Eschweiler-Clarke (HCHO + HCOOH) Q1->Eschweiler No (Di-methylation OK) Fukuyama Fukuyama Protocol (o-NBS protection + Mitsunobu) Q2->Fukuyama Yes (Needs mild conditions) RedAmin Reductive Amination (HCHO + NaBH(OAc)3) Q2->RedAmin No (Standard conditions)

Caption: Decision matrix for selecting the optimal N-methylation strategy for L-alanine derivatives.

Mechanism Substrate L-Alanine Ester Base Strong Base (NaH) + MeI Substrate->Base Mild Mild Base (Ag2O) / MeI or Mitsunobu Substrate->Mild Enolate Enolate Intermediate (Loss of Chirality) Base->Enolate alpha-proton abstraction Racemic D,L-N-Methylalanine (Racemized Product) Enolate->Racemic Non-stereoselective methylation Chiral L-N-Methylalanine (Retention of Chirality) Mild->Chiral SN2 without enolization

Caption: Mechanistic pathway illustrating base-catalyzed racemization versus retention of chirality.

Part 3: Quantitative Data Summary

The following table summarizes the performance metrics of various N-methylation strategies to help you balance yield, selectivity, and chiral integrity.

Methylation StrategyKey ReagentsMono-SelectivityRacemization RiskTypical Yield
Direct Alkylation (Strong Base) NaH, MeILow (Over-methylation common)High40 - 60%
Direct Alkylation (Mild Base) Ag2​O , MeIModerateNone70 - 85%
Fukuyama Protocol o-NBS-Cl, MeI, K2​CO3​ Excellent (Strictly Mono)None85 - 95%
Eschweiler-Clarke HCHO, HCOOHNone (Yields Di-methyl)Low> 90%
Quitt Method BnBr, HCHO, HCOOH, H2​ /PdExcellentNone75 - 85%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Strict Mono-N-Methylation via the Fukuyama Protocol (o-NBS Protection)

This protocol is highly recommended for retaining chiral integrity and preventing over-methylation[1].

Step 1: Sulfonylation (Protection)

  • Dissolve L-alanine methyl ester hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA, 2.5 equiv) and cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 equiv) dissolved in DCM. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The ninhydrin-positive spot of the starting material should completely disappear, replaced by a UV-active spot.

  • Wash with 1M HCl, brine, dry over Na2​SO4​ , and concentrate to yield N-o-NBS-L-alanine methyl ester.

Step 2: Methylation

  • Dissolve the N-o-NBS-L-alanine methyl ester in anhydrous dimethylformamide (DMF).

  • Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv) and Methyl Iodide (MeI, 3.0 equiv).

  • Stir at room temperature for 12 hours.

  • Causality Note: K2​CO3​ is basic enough to deprotonate the highly acidic sulfonamide NH, but too weak to abstract the α -proton, ensuring zero racemization[3].

  • Quench with water, extract with ethyl acetate, wash extensively with water to remove DMF, dry, and concentrate.

Step 3: Deprotection

  • Dissolve the methylated intermediate in DMF. Add thiophenol (1.2 equiv) and K2​CO3​ (2.0 equiv). Stir for 2 hours at room temperature.

  • Validation Checkpoint: LC-MS analysis of the crude mixture must show the exact mass of the mono-methylated L-alanine ester ( [M+H]+ ) with no peaks corresponding to di-methylation.

  • Purify via silica gel chromatography to isolate the pure N-methyl-L-alanine methyl ester.

Protocol 2: Mild Direct Alkylation using Silver(I) Oxide

Ideal for substrates where sulfonamide protection/deprotection is incompatible with other functional groups[2].

  • Dissolve N-Cbz-L-alanine (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.

  • Add freshly prepared Silver(I) Oxide ( Ag2​O , 3.0 equiv) and Methyl Iodide (MeI, 5.0 equiv).

  • Crucial Step: Cover the reaction flask in aluminum foil to exclude light, as silver salts are highly photosensitive. Stir at room temperature for 24-48 hours.

  • Causality Note: The Ag2​O acts as a mild acid scavenger and Lewis acid. It pulls the iodide leaving group, facilitating an SN​2 attack by the nitrogen without generating the strong basic conditions that lead to enolization[2].

  • Filter the mixture through a pad of Celite to remove silver salts. Extract the filtrate with ethyl acetate, wash with 5% sodium thiosulfate (to remove residual iodine), dry, and concentrate.

References

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews - ACS Publications.
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
  • Biron, E., & Kessler, H. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC - NIH.
  • NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH.

Sources

Reference Data & Comparative Studies

Validation

Optimizing N-Methyl-L-Alanine Synthesis: A Comparative Guide to N-Boc vs. N-Methoxycarbonyl (Moc) Protection

N-methylation of amino acids is a critical structural modification in the development of peptidomimetics and peptide therapeutics. By replacing the amide proton with a methyl group, researchers can enhance proteolytic st...

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Author: BenchChem Technical Support Team. Date: March 2026

N-methylation of amino acids is a critical structural modification in the development of peptidomimetics and peptide therapeutics. By replacing the amide proton with a methyl group, researchers can enhance proteolytic stability, improve membrane permeability, and restrict conformational flexibility. However, the chemical synthesis of N-methyl-L-alanine requires robust α-amino protection to prevent over-methylation (quaternary ammonium salt formation) and epimerization.

As a Senior Application Scientist, I frequently evaluate protecting group strategies to optimize both synthetic yield and downstream orthogonality. This guide provides an in-depth comparison between the industry-standard N-tert-Butoxycarbonyl (Boc) and the highly orthogonal N-Methoxycarbonyl (Moc) protection strategies, offering field-proven protocols and mechanistic insights.

Mechanistic Causality: Why Protection Dictates Success

Direct methylation of unprotected L-alanine inevitably leads to a complex mixture of mono-, di-, and tri-methylated species. To achieve exclusive mono-methylation, the primary amine must be converted into a secondary carbamate prior to the introduction of the methyl group.

  • N-Boc Protection : The bulky tert-butyl group provides significant steric hindrance. This bulkiness is highly effective at preventing over-methylation and minimizes racemization during the strongly basic methylation step[1]. However, this same steric shield can sometimes necessitate a large excess of methylating agents to drive the reaction to completion.

  • N-Moc Protection : The methoxycarbonyl group offers a much smaller steric profile[2]. This compact nature facilitates faster methylation kinetics and easier downstream peptide coupling. More importantly, Moc is completely stable to the acidic conditions (e.g., TFA) used to cleave Boc groups, making it an invaluable tool for orthogonal synthesis strategies where specific functional groups must remain masked[3].

Comparative Performance Data

The selection between Boc and Moc hinges on the specific requirements of the downstream synthesis, particularly regarding cleavage conditions and steric tolerance.

ParameterN-Boc ProtectionN-Methoxycarbonyl (Moc) Protection
Protecting Group Structure tert-Butoxycarbonyl, -(C=O)OC(CH3)3Methoxycarbonyl, -(C=O)OCH3
Steric Profile High (Bulky tert-butyl group)Low (Compact methyl group)
Deprotection Reagents TFA, HCl in Dioxane (Acidic)TMSI, Ba(OH)2 (Lewis Acid / Basic)
Orthogonality Cleaved by acid; stable to baseStable to TFA; cleaved by TMSI
N-Methylation Efficiency Moderate (Requires excess MeI/NaH)High (Less steric hindrance)
Cleavage Byproducts Isobutylene (gas), CO2 (gas)Methyl iodide (volatile), CO2 (gas)
Visualizing the Synthetic Workflows

The following diagram illustrates the parallel pathways for synthesizing N-methyl-L-alanine using both protecting groups.

Workflow L_Ala L-Alanine Boc_Prot N-Boc Protection (Boc2O, NaOH) L_Ala->Boc_Prot Moc_Prot N-Moc Protection (Methyl Chloroformate) L_Ala->Moc_Prot Meth_Boc Methylation (NaH, MeI, THF) Boc_Prot->Meth_Boc Meth_Moc Methylation (NaH, MeI, THF) Moc_Prot->Meth_Moc Prod_Boc N-Boc-N-Methyl-L-Alanine Meth_Boc->Prod_Boc Prod_Moc N-Moc-N-Methyl-L-Alanine Meth_Moc->Prod_Moc

Figure 1: Parallel synthetic workflows for N-Boc and N-Moc protection and subsequent methylation.

Self-Validating Experimental Protocols
Protocol 1: Synthesis of N-Boc-N-Methyl-L-Alanine via Direct Methylation

This protocol utilizes sodium hydride to deprotonate the carbamate nitrogen, followed by nucleophilic attack on methyl iodide[4].

  • Preparation : Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C in an ice bath.

  • Deprotonation : Slowly add sodium hydride (60% dispersion in mineral oil, 3.0 to 4.0 eq).

    • Self-Validation Check: Hydrogen gas evolution will occur immediately. Wait until bubbling completely ceases to ensure full deprotonation of both the carboxylic acid and the carbamate nitrogen.

  • Methylation : Add methyl iodide (MeI, 8.0 to 10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 24 hours[4].

  • Quenching & Phase Separation : Quench cautiously with water. Extract the aqueous layer with diethyl ether.

    • Causality: This ether wash is critical; it selectively removes the mineral oil and unreacted MeI, while the product remains safely in the aqueous phase as a water-soluble sodium salt.

  • Product Isolation : Acidify the aqueous layer to pH 3 using aqueous citric acid.

    • Causality: Citric acid is a mild acid that protonates the carboxylate without prematurely cleaving the acid-labile Boc group.

    • Extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure to yield the product as a colorless oil[4].

Protocol 2: Orthogonal Deprotection Workflows

Understanding how to selectively remove these groups is vital for complex peptide synthesis.

Deprotection Boc_Me_Ala N-Boc-N-Methyl-L-Alanine Acid_Cleavage Acidic Cleavage (TFA in DCM) Boc_Me_Ala->Acid_Cleavage Moc_Me_Ala N-Moc-N-Methyl-L-Alanine Lewis_Cleavage Lewis Acid Cleavage (TMSI in DCM) Moc_Me_Ala->Lewis_Cleavage Final_Prod N-Methyl-L-Alanine Acid_Cleavage->Final_Prod - Isobutylene, - CO2 Lewis_Cleavage->Final_Prod - MeI, - CO2

Figure 2: Orthogonal deprotection pathways highlighting reagent specificity and byproducts.

Workflow A: N-Boc Cleavage

  • Dissolve N-Boc-N-methyl-L-alanine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise to achieve a 30% v/v solution[1].

  • Stir for 1-2 hours at room temperature.

    • Self-Validation Check: The reaction is driven by the evolution of isobutylene and CO2 gas. Once gas evolution stops, the cleavage is typically complete.

  • Evaporate the solvent to yield the TFA salt of N-methyl-L-alanine.

Workflow B: N-Moc Cleavage Because Moc is highly resistant to TFA, it requires O-alkyl cleavage via a strong Lewis acid[3].

  • Dissolve N-Moc-N-methyl-L-alanine in anhydrous DCM under nitrogen.

  • Add Iodotrimethylsilane (TMSI, 2.0 eq) via syringe.

    • Causality: TMSI acts as a powerful Lewis acid, coordinating to the carbamate carbonyl and facilitating the cleavage of the methoxy group, releasing methyl iodide as a byproduct[3].

  • Stir at room temperature for 2-4 hours.

  • Quench with methanol to safely destroy excess TMSI, then concentrate under reduced pressure.

Conclusion

For standard solid-phase peptide synthesis (SPPS), N-Boc remains the pragmatic choice due to its ease of removal and the volatility of its cleavage byproducts. However, when designing complex, multi-cyclic peptidomimetics that require orthogonal deprotection steps, N-Moc provides an elegant solution. Its compact size improves methylation yields, and its absolute stability to TFA allows chemists to selectively unmask other functional groups without compromising the N-methyl-L-alanine residue.

References
  • N-Methyl-L-alanine | C4H9NO2 | For Research Use Benchchem 1

  • BOC-N-Methyl-L-alanine Chemical Properties, Uses, Production ChemicalBook 4

  • Amino Protecting Groups Thieme-Connect 3

  • Catalytic, Asymmetric, and Stereodivergent Synthesis of Non-Symmetric β,β-Diaryl-α-Amino Acids ACS Publications 2

Sources

Comparative

Advanced Peptide Coupling Guide: (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid vs. N-Fmoc-N-methyl-L-alanine

The incorporation of N-methylated amino acids into synthetic peptides is a cornerstone of modern drug development, utilized to enhance metabolic stability, improve membrane permeability, and enforce rigid conformational...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of N-methylated amino acids into synthetic peptides is a cornerstone of modern drug development, utilized to enhance metabolic stability, improve membrane permeability, and enforce rigid conformational scaffolds[1]. However, the secondary amine of N-methyl-L-alanine introduces severe pseudoallylic ( A1,3 ) steric strain, drastically reducing its nucleophilicity and making subsequent couplings notoriously difficult.

When designing a synthetic route, the choice of the N- α protecting group is the primary determinant of coupling success. This guide provides an in-depth comparative analysis between the industry-standard N-Fmoc-N-methyl-L-alanine and the highly streamlined (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (N-Moc-N-methyl-L-alanine).

Mechanistic Causality & Steric Footprint

N-Fmoc-N-methyl-L-alanine: The Bulky Standard The Fluorenylmethyloxycarbonyl (Fmoc) group is the gold standard for Solid-Phase Peptide Synthesis (SPPS)[2]. However, the Fmoc moiety features a massive, rigid fluorenyl ring system. When attached to an N-methylated nitrogen, the combined steric bulk creates a profound shielding effect around the electrophilic carbonyl carbon during activation[3]. This steric clash severely retards coupling kinetics, often leading to incomplete reactions and increasing the risk of base-catalyzed epimerization (via oxazolone intermediate formation) during prolonged coupling cycles. Overcoming this requires hyper-reactive uronium salts (e.g., HATU) combined with HOAt to exploit neighboring-group effects.

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid: The Streamlined Alternative In stark contrast, the Methoxycarbonyl (Moc) group replaces the massive fluorenyl system with a compact methyl ester moiety. This drastically reduces the steric encumbrance around the activated carboxylate. The minimal steric footprint of the Moc group allows for rapid, high-yielding couplings even in sterically demanding environments, such as coupling to another N-methylated residue or a bulky resin-bound sequence. Because the activation is faster and requires less aggressive conditions, the chiral integrity of the (2S)-stereocenter is more easily preserved.

Deprotection Dynamics & Orthogonality

The selection between these two building blocks is ultimately dictated by their divergent deprotection mechanisms:

  • Fmoc (Base-Labile): Fmoc is cleaved via a base-catalyzed β -elimination mechanism, typically utilizing 20% piperidine in DMF[2]. This mild condition is orthogonal to acid-labile side-chain protecting groups (like tBu or Boc), making N-Fmoc-N-methyl-L-alanine universally compatible with iterative SPPS protocols.

  • Moc (Acid-Labile / Permanent): The Moc group is highly stable to standard basic SPPS conditions. It is typically utilized as a permanent N-terminal capping group in medicinal chemistry (e.g., in antibody-drug conjugate payloads). If removal is required, it demands harsh, specific acidic conditions—such as treatment with methanesulfonic acid ( MeSO3​H ) and dimethyl sulfide (DMS) to regenerate the parent secondary amine[4].

Quantitative Performance Comparison

The following table summarizes the physicochemical and operational parameters of both building blocks to guide synthetic planning.

ParameterN-Fmoc-N-methyl-L-alanine(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)Methoxycarbonyl (Moc)
Molecular Weight 325.36 g/mol 161.16 g/mol
Steric Shielding Very High (Fluorenyl ring + N-Methyl)Low (Linear methyl ester + N-Methyl)
Deprotection Reagent 20% Piperidine in DMF[2] MeSO3​H / DMS[4]
Primary Application Iterative Solid-Phase Peptide SynthesisSolution-Phase Synthesis / N-Terminal Capping
Coupling Kinetics Slow (Requires HATU/HOAt, extended time)Fast (Standard EDC/HOBt or DIC sufficient)
Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in validation checkpoints are explicitly defined.

Protocol A: SPPS Coupling of N-Fmoc-N-methyl-L-alanine

Use this protocol for iterative chain elongation on a solid support.

  • Resin Preparation: Swell 0.1 mmol of the target peptide-resin in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which would otherwise cap the incoming activated ester.

  • Activation (Causality Check): Dissolve 0.3 mmol N-Fmoc-N-methyl-L-alanine, 0.3 mmol HATU, and 0.3 mmol HOAt in 2 mL DMF. Add 0.6 mmol DIPEA. Note: HOAt is critical here; it forms a highly reactive 7-aza-1-hydroxybenzotriazole ester that accelerates the coupling of sterically hindered secondary amines. Pre-activate for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate for 3 hours at room temperature.

  • Self-Validation (Chloranil Test): Wash the resin with DMF and DCM. Perform a Chloranil test (ninhydrin is ineffective for secondary amines). A colorless/yellow bead indicates a successful coupling. A blue/green bead indicates unreacted secondary amines, necessitating a second coupling cycle.

Protocol B: Solution-Phase Coupling of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

Use this protocol for synthesizing specialized peptidomimetics or applying a permanent N-terminal cap.

  • Activation: Dissolve 1.0 mmol of the Moc-protected amino acid and 1.1 mmol of EDC·HCl in 5 mL anhydrous DCM at 0°C.

  • Epimerization Suppression: Add 1.1 mmol of HOBt. Causality: HOBt intercepts the highly reactive O-acylisourea intermediate, preventing oxazolone formation and subsequent racemization.

  • Amine Addition: Slowly add 1.0 mmol of the target amine dissolved in 2 mL DCM, followed by 2.0 mmol DIPEA to neutralize the hydrochloride salts.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Self-Validation (Workup & TLC): Monitor completion via TLC. Quench with water. Wash the organic layer sequentially with 5% KHSO4​ (aq) to remove unreacted amines, saturated NaHCO3​ (aq) to remove unreacted acids, and brine. The purity of the isolated organic layer validates the chemoselectivity of the Moc-coupling before proceeding to downstream steps.

Workflow Visualization

The following diagram maps the divergent synthetic logic dictated by the steric and chemical properties of the two protecting groups.

Workflow Fmoc_Start N-Fmoc-N-methyl-L-alanine (High Steric Bulk) Fmoc_Couple Coupling (HATU/HOAt) Slower Kinetics Fmoc_Start->Fmoc_Couple Fmoc_Deprotect Deprotection (20% Piperidine) Iterative SPPS Fmoc_Couple->Fmoc_Deprotect Moc_Start (2S)-2-[(Methoxycarbonyl)... (Low Steric Bulk) Moc_Couple Coupling (EDC/HOBt) Rapid Kinetics Moc_Start->Moc_Couple Moc_Deprotect Deprotection (MeSO3H/DMS) or Permanent Cap Moc_Couple->Moc_Deprotect

Fig 1. Divergent synthetic workflows and steric impacts of Fmoc vs. Moc N-methyl-L-alanine.

Sources

Validation

A Comparative Guide to Validating Stereochemical Retention in (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid Derivatives

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a technical detail; it is a critical determinant of its efficacy and safety. Enantiomers of a chiral molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a technical detail; it is a critical determinant of its efficacy and safety. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical retention of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, a derivative of N-methyl-L-alanine, which is a non-proteinogenic amino acid of significant interest in peptide chemistry and drug design.[2] Ensuring the enantiomeric purity of such compounds throughout the synthetic process is paramount to prevent the introduction of undesired stereoisomers that could have unintended biological consequences.[3]

The potential for racemization, the conversion of an enantiomer into its mirror image, is a persistent challenge in the synthesis of chiral molecules, particularly amino acid derivatives.[4] This guide will explore and compare several established techniques for determining enantiomeric excess (ee), offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical strategy.

Core Analytical Strategies for Stereochemical Validation

The validation of stereochemical retention hinges on the ability to accurately and precisely quantify the enantiomeric composition of a sample. The most common and reliable methods employed for this purpose include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and Polarimetry. Each technique offers distinct advantages and is suited to different stages of the drug development pipeline.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[5][6] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[6]

Causality Behind Experimental Choices: The choice of a specific chiral stationary phase is critical and depends on the molecular structure of the analyte. For N-protected amino acids like (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have demonstrated broad applicability and high resolving power.[7][8] The mobile phase composition, including the organic modifier and any additives, is optimized to achieve baseline separation of the enantiomers.[9]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Select a suitable chiral stationary phase. For initial screening, a polysaccharide-based column such as CHIRALPAK® IA or IC is a robust starting point.[7]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile or methanol. The addition of a small amount of an acid (e.g., trifluoroacetic acid) or base can improve peak shape and resolution.[9]

  • Sample Preparation: Dissolve a known concentration of the (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid derivative in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

  • Instrumentation Setup:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 210 nm or based on the chromophore of the protecting group).

  • Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10 µL) and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.

Caption: Workflow for Chiral HPLC Analysis.

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess, particularly when coupled with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[10][11] These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which exhibit distinct chemical shifts in the NMR spectrum.

Causality Behind Experimental Choices: The principle behind this method is the conversion of a mixture of enantiomers, which are indistinguishable in an achiral NMR solvent, into a mixture of diastereomers. Diastereomers have different physical properties and, therefore, can be distinguished by NMR. The choice of the chiral auxiliary is crucial and should result in well-resolved signals for the diastereomeric species. For carboxylic acids, chiral amines or alcohols are often used as derivatizing agents, while for amines, chiral acids like Mosher's acid are employed.[12][13]

Experimental Protocol: ¹H NMR Analysis with a Chiral Derivatizing Agent

  • Derivatization: React the (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid derivative with a single enantiomer of a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) in the presence of a coupling agent to form diastereomeric amides.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Integrate these signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

G A Racemic Mixture of Carboxylic Acid C Diastereomeric Amides A->C B Chiral Amine (CDA) B->C D 1H NMR Spectrum C->D E Integration of Diastereomeric Signals D->E F Enantiomeric Ratio E->F

Caption: NMR analysis with a chiral derivatizing agent.

Polarimetry

Polarimetry is a classical and non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14][15] The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration.

Causality Behind Experimental Choices: This method is based on the principle that enantiomers rotate plane-polarized light to an equal but opposite extent.[16] The specific rotation, [α], is a physical constant for a given chiral compound under defined conditions (wavelength, temperature, solvent, and concentration). By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be determined.[14][16]

Experimental Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of the (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid derivative of a precisely known concentration in a suitable solvent.

  • Instrumentation Setup:

    • Turn on the polarimeter and allow the lamp to warm up.

    • Calibrate the instrument with a blank (the pure solvent).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Measure the optical rotation.

  • Calculation: Calculate the specific rotation using Biot's Law: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[16] The enantiomeric excess is then calculated as: % ee = ([α]observed / [α]pure) x 100.

Caption: Principle of Polarimetry Measurement.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for validating stereochemical retention depends on various factors, including the stage of development, the required level of accuracy, and available instrumentation.

FeatureChiral HPLCNMR with Chiral AuxiliariesPolarimetry
Principle Differential interaction with a chiral stationary phase[17]Formation of diastereomers with distinct NMR signals[12]Rotation of plane-polarized light[15]
Sensitivity High (can detect minor enantiomers down to <0.1%)[9]Moderate (typically requires >1% of the minor enantiomer for accurate integration)Low (less sensitive for samples with low ee)[14]
Accuracy High, considered a gold standard[1]High, provided signals are well-resolvedModerate, dependent on the accuracy of the specific rotation of the pure enantiomer
Sample Requirement Small (µg to mg)Moderate (mg)Larger (mg to g)
Destructive Yes (sample is consumed)No (sample can be recovered)No
Development Time Can be time-consuming to develop a robust methodCan be faster if a suitable chiral auxiliary is knownRelatively fast
Information Provided Enantiomeric ratio, purityEnantiomeric ratio, structural informationOptical rotation, confirmation of chirality

Advanced and Complementary Techniques

Beyond the core methods, several advanced techniques can provide further validation and deeper insights into the stereochemistry of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid derivatives.

  • Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, this method separates volatile derivatives of the enantiomers.[18]

  • Mass Spectrometry (MS) with Chiral Auxiliaries: This technique can be used to determine enantiomeric excess by forming diastereomeric complexes and analyzing their relative abundance in the mass spectrometer.[19][20][21]

  • Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These spectroscopic techniques provide information about the absolute configuration of chiral molecules in solution.[22]

Conclusion: A Multi-faceted Approach to Ensuring Stereochemical Integrity

The validation of stereochemical retention in (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid derivatives is a critical aspect of quality control in drug development. While chiral HPLC remains the gold standard for its high accuracy and sensitivity, a comprehensive validation strategy often employs a combination of techniques.[1] NMR spectroscopy with chiral auxiliaries offers a valuable orthogonal method, while polarimetry provides a quick and non-destructive assessment of optical purity. By understanding the principles, advantages, and limitations of each method, researchers can design a robust analytical workflow to ensure the stereochemical integrity of their chiral drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

  • YesWeLab. Polarimetry: analysis of chiral substances. YesWeLab. Accessed March 18, 2026.
  • Academia.edu. A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu. Accessed March 18, 2026.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Published August 22, 2023.
  • ACS Publications. 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids.
  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Accessed March 18, 2026.
  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Accessed March 18, 2026.
  • Walsh Medical Media. Advanced Methods in Stereochemical Analysis of Benzolidones for Drug Design: A Comparative Study. Walsh Medical Media. Published March 27, 2024.
  • PMC. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PMC. Accessed March 18, 2026.
  • Anton Paar. Basics of polarimetry. Anton Paar Wiki. Accessed March 18, 2026.
  • SpringerLink. Advances in chiral analysis: from classical methods to emerging technologies. SpringerLink. Published October 20, 2025.
  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Published June 1, 2025.
  • PMC. Absolute optical chiral analysis using cavity-enhanced polarimetry. PMC. Accessed March 18, 2026.
  • Scilit. Chiral HPLC Separation of Protected Amino Acids. Scilit. Accessed March 18, 2026.
  • Vernier. Understanding Polarimetry > Experiment 6 from Organic Chemistry with Vernier. Vernier. Accessed March 18, 2026.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich. Accessed March 18, 2026.
  • PubMed. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed. Accessed March 18, 2026.
  • PMC. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC. Accessed March 18, 2026.
  • Semantic Scholar. Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. Published July 11, 2025.
  • ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Published July 11, 2025.
  • Yale University. Optical Activity of Chiral Molecules. Vaccaro Research Group. Accessed March 18, 2026.
  • PMC. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. PMC. Accessed March 18, 2026.
  • ACS Publications. Validation of the Distal Effect of Electron-Withdrawing Groups on the Stability of Peptide Enolates and Its Exploitation in the Controlled Stereochemical Inversion of Amino Acid Derivatives.
  • BenchChem. Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. BenchChem. Accessed March 18, 2026.
  • PMC.
  • Semanticscholar.org. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.. Semanticscholar.org. Accessed March 18, 2026.
  • ACS Publications. Peptide Stereochemistry Effects from pKa-Shift to Gold Nanoparticle Templating in a Supramolecular Hydrogel.
  • PMC. Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. PMC. Published January 19, 2023.
  • ACS Publications. A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids.
  • PMC. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Accessed March 18, 2026.
  • Thieme Connect. Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. Thieme Connect. Published March 31, 2025.
  • Google Patents. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • PubMed. Syntheses and Kinetic Evaluation of Racemic and Optically Active 2-benzyl-2-methyl-3,4-epoxybutanoic Acids as Irreversible Inactivators for Carboxypeptidase A. PubMed. Published April 15, 2002.
  • ResearchGate. Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid.
  • BenchChem. N-Methyl-L-alanine: A Comprehensive Technical Overview. BenchChem. Accessed March 18, 2026.
  • MDPI. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Published July 25, 2023.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

Defining the Safety Needs I'm now zeroing in on the request, which is all about safe handling of that mouthful of a chemical. My current focus is dissecting the core requirements for PPE, operational steps, and disposal.

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Safety Needs

I'm now zeroing in on the request, which is all about safe handling of that mouthful of a chemical. My current focus is dissecting the core requirements for PPE, operational steps, and disposal. I'm aiming for concise, actionable information that's immediately useful and procedural.

Refining the Target Audience

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Refining Chemical Search

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Analyzing Molecular Structure

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Refining the Target Audience

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Detailing the Process - Further:

I'm expanding the content section by section, starting with an introduction that acknowledges the compound's specific nature and handling requirements. I'm preparing a data presentation focusing on a detailed hazard profile and GHS classifications. I'm also drafting a PPE section, citing relevant OSHA regulations and specifying necessary protective gear like ANSI-compliant goggles and nitrile gloves, with thickness requirements.

Defining PPE Needs

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Defining Disposal Regulations

I am now focusing on waste disposal. I will be citing EPA RCRA regulations and "Prudent Practices in the Laboratory" to provide context. I'm distinguishing between solid and liquid waste, specifically when dissolved in solvents like DMF/DCM. I'm also including information on Satellite Accumulation Areas. I am also working on DOT Diagrams for waste disposal, including a decision tree to depict the disposal pathways with a high-contrast color scheme. I will be including references to OSHA PPE Standard, "Prudent Practices in the Laboratory" and EPA Hazardous Waste Academic Labs.

Visualizing the Workflow

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Integrating E-E-A-T Principles

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Outlining Key Sections

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Defining Operational Workflows

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Refining Safety Protocols

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Validating Procedural Elements

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Validating DOT Diagram

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Analyzing Aerosolization Hazards

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Defining Waste Disposal Pathways

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Refining Risk Assessments

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Finalizing Citations

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Finalizing Regulatory Compliance

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Finalizing Document Integration

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Defining Disposal Pathways

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Defining Handling Procedures

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Refining Hazard Assessments

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Validating System's Requirements

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
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